Product packaging for 5-Pyridyl-2,2'-bithienyl(Cat. No.:CAS No. 38396-52-0)

5-Pyridyl-2,2'-bithienyl

Cat. No.: B13929665
CAS No.: 38396-52-0
M. Wt: 243.4 g/mol
InChI Key: YQDGRTARBVAOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Pyridyl-2,2'-bithienyl is a specialized organic compound designed for advanced research and development, particularly in the field of molecular electronics and materials science. Its molecular structure integrates electron-rich bithiophene motifs, which are renowned for their charge-transport properties , with the electron-accepting and coordinating capabilities of a pyridine ring . This combination makes it an invaluable building block for creating novel functional materials. Researchers can utilize this compound as a key precursor or ligand in the synthesis of complex molecular architectures. Its primary research value lies in the development of organic electronic components, such as those for Organic Light-Emitting Diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells . Furthermore, the pyridyl group serves as an excellent coordination site for metal centers, enabling the synthesis of sophisticated metal-organic complexes with tunable electrochemical and photophysical properties for applications in catalysis and molecular electronics . The compound is offered with guaranteed high purity to ensure consistency and reliability in sensitive research applications. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NS2 B13929665 5-Pyridyl-2,2'-bithienyl CAS No. 38396-52-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38396-52-0

Molecular Formula

C13H9NS2

Molecular Weight

243.4 g/mol

IUPAC Name

2-(5-thiophen-2-ylthiophen-2-yl)pyridine

InChI

InChI=1S/C13H9NS2/c1-2-8-14-10(4-1)11-6-7-13(16-11)12-5-3-9-15-12/h1-9H

InChI Key

YQDGRTARBVAOMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)C3=CC=CS3

Origin of Product

United States

Synthetic Methodologies for 5 Pyridyl 2,2 Bithienyl and Its Derivatives

Strategies for Carbon-Carbon Bond Formation in Pyridyl-Bithienyl Coupling

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively utilized for preparing 5-Pyridyl-2,2'-bithienyl. These reactions offer high efficiency, functional group tolerance, and predictable regioselectivity. The general mechanism involves the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the desired product and regenerate the catalyst. uwindsor.ca

The Suzuki-Miyaura coupling is a widely favored method for synthesizing this compound due to the stability and low toxicity of the boronic acid or ester reagents. organic-chemistry.org This approach typically involves the reaction of a pyridylboronic acid or its derivative with a halogenated 2,2'-bithiophene (B32781), or conversely, a 2,2'-bithiophene boronic acid with a halopyridine, in the presence of a palladium catalyst and a base. google.commdpi.com

A common strategy employs the coupling of 5-bromo-2,2'-bithiophene (B1298648) with a suitable pyridylboronic acid derivative. For instance, the reaction of 5-bromo-2,2'-bithiophene with tris(3-pyridyl)boroxine or 3-pyridylboronic acid pinacol (B44631) ester in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base yields 5-(3-pyridyl)-2,2'-bithiophene. google.com The choice of catalyst and ligands can be crucial for achieving high yields, with catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) often proving effective. mdpi.com The reaction conditions, including the base and solvent, are optimized to ensure efficient coupling and minimize side reactions like protodeboronation, which can be a challenge with thiopheneboronic acids. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling for Pyridyl-Bithienyl Synthesis

Bithiophene SubstratePyridyl SubstrateCatalystBaseSolventYieldReference
5-Bromo-2,2'-bithiopheneTris(3-pyridyl)boroxinePd(PPh₃)₄K₂CO₃Toluene/WaterHigh google.com
5-Bromo-2,2'-bithiophene3-Pyridylboronic acid pinacol esterPd(PPh₃)₄K₂CO₃Toluene/WaterHigh google.com
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME90% mdpi.com
5-Bromoindazoles*2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DMEModerate to Good mdpi.com

*Note: While not a direct synthesis of this compound, these examples from the literature illustrate the applicability of Suzuki coupling for related heteroaryl systems under similar conditions.

The Stille coupling offers another powerful route for the synthesis of pyridyl-bithiophenes, utilizing organotin reagents. mdpi.comnih.gov This method involves the palladium-catalyzed reaction between an organostannane and an organohalide. organic-chemistry.org For the synthesis of this compound, this could involve reacting a stannylated bithiophene, such as 5-trialkylstannyl-2,2'-bithiophene, with a halopyridine. mdpi.com

The key advantage of the Stille reaction is the stability of the organostannane reagents. However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the final product. rsc.org Despite this, Stille coupling has been successfully employed for the synthesis of various bithiophene derivatives and related conjugated systems. nih.govrsc.org For example, the homocoupling of bromothiophen-2-yl-imidazo[1,2-a]pyridine-6-carbonitriles in the presence of hexabutylditin and a palladium catalyst demonstrates the utility of Stille-type reactions in building complex bithiophene-containing molecules. nih.gov

Table 2: General Parameters for Stille Coupling

OrganostannaneOrganohalideCatalystSolventTemperatureReference
5-Trialkylstannyl-2,2'-bithiopheneHalopyridinePd(PPh₃)₄TolueneReflux mdpi.comnih.gov
Bis(tri-n-butylstannyl)-2,2′-bithiophene4-Bromobenzaldehyde*Pd(PPh₃)₄TolueneReflux nih.gov

*Note: This example illustrates the Stille coupling of a bithiophene stannane (B1208499) with an aryl halide, a reaction type directly applicable to the synthesis of pyridyl-bithiophenes.

The Negishi coupling reaction provides a highly efficient method for carbon-carbon bond formation by coupling an organozinc reagent with an organohalide in the presence of a palladium or nickel catalyst. orgsyn.orgorganic-chemistry.org This method is known for its high yields, mild reaction conditions, and excellent functional group tolerance. orgsyn.org In the context of this compound synthesis, a pyridylzinc halide can be coupled with a halogenated 2,2'-bithiophene. orgsyn.org

The organozinc reagents are typically prepared by the transmetalation of an organolithium compound or by the direct insertion of zinc into an organohalide. orgsyn.org The reactivity of the organozinc species allows for coupling with a variety of halides, including chlorides, bromides, and iodides. orgsyn.orgorganic-chemistry.org This method has been successfully applied to the synthesis of a wide range of bipyridines and other heteroaryl compounds, demonstrating its potential for constructing the this compound scaffold. orgsyn.orgorganic-chemistry.org For instance, various 5-substituted 2,2'-bipyridines have been synthesized from substituted 2-chloropyridines through a modified Negishi cross-coupling reaction. organic-chemistry.org

Direct arylation has emerged as a more atom-economical and environmentally friendly approach by avoiding the pre-functionalization of one of the coupling partners. nih.govrsc.org This method involves the palladium-catalyzed direct C-H bond activation of an arene or heteroarene and its subsequent coupling with an aryl halide. For the synthesis of this compound, this could entail the direct arylation of 2,2'-bithiophene at the C5 position with a halopyridine.

While powerful, controlling the regioselectivity of direct arylation can be challenging, as multiple C-H bonds may be available for activation. rsc.org However, by carefully selecting the catalyst, ligands, and reaction conditions, high regioselectivity can often be achieved. rsc.orgrsc.org For example, palladium-catalyzed direct arylation of pyridine (B92270) N-oxides with thiophenes has been shown to be an efficient method for producing unsymmetrical biheteroaryl molecules. rsc.org

Table 3: Key Features of Direct Arylation for Heteroaryl Coupling

C-H SubstrateAryl HalideCatalystAdditive/BaseSolventKey AdvantageReference
Thiophene (B33073)HalopyridinePd(OAc)₂K₂CO₃, PivOHDMF, AnisoleNo need for organometallic reagent nih.govfiu.edu
Pyridine N-oxideThiophenePd(OAc)₂Ag₂CO₃TolueneRegioselective C-H activation rsc.org

Grignard Reagent-Mediated Syntheses

Grignard reagents offer a classic and robust method for forming carbon-carbon bonds. leah4sci.com In the context of this compound synthesis, a Grignard reagent derived from either the pyridine or the bithiophene moiety can be used. A common approach involves the Kumada coupling, a palladium- or nickel-catalyzed cross-coupling reaction between a Grignard reagent and an organohalide.

For example, a one-pot process for the preparation of 5-bromo-2,2'-bithiophene involves converting 2-bromothiophene (B119243) to its Grignard reagent, which is then reacted with 2,5-dibromothiophene (B18171) in the presence of a palladium catalyst like Pd(dppf)Cl₂. google.com The resulting 5-bromo-2,2'-bithiophene can then be further functionalized, for instance, through a subsequent Suzuki coupling to introduce the pyridyl group. google.com Alternatively, acetylenic thiophenes, which are precursors to more complex structures, have been prepared via a metal-catalyzed Grignard coupling reaction between an iodo-bithiophene and an acetylenic Grignard reagent. rsc.org

Table 4: Example of Grignard Reagent Use in Bithiophene Synthesis

Grignard ReagentHalide SubstrateCatalystReaction TypeProductReference
2-Thienylmagnesium bromide2,5-DibromothiophenePd(dppf)Cl₂Kumada Coupling5-Bromo-2,2'-bithiophene google.com
BrMgC≡CR5-Iodo-2,2'-bithiopheneNot specifiedGrignard Coupling5-(Alkynyl)-2,2'-bithiophene rsc.org

Organolithium Chemistry and Functionalization

Organolithium chemistry provides a powerful route for the formation of carbon-carbon bonds necessary for synthesizing this compound. This approach typically involves the generation of a highly reactive organolithium intermediate from one of the heterocyclic precursors, which then attacks an electrophilic partner.

A primary strategy is the selective lithiation of 2,2'-bithiophene. researchgate.netmdpi.com The reaction of 2,2'-bithiophene with an organolithium reagent, such as n-butyllithium (n-BuLi), selectively removes a proton from the 5-position due to its higher acidity. researchgate.netacs.org This generates 5-lithio-2,2'-bithiophene, a potent nucleophile. researchgate.netmdpi.com This intermediate can then be reacted with a suitable pyridine-based electrophile. For instance, coupling with a halopyridine, like 3-bromopyridine (B30812) or 3-chloropyridine, in the presence of a transition metal catalyst can yield the target molecule.

Alternatively, a lithiated pyridine can be used as the nucleophile. For example, 2-chloropyridines can undergo regioselective functionalization. mdpi.com Creating a lithiated species from a protected or substituted pyridine and coupling it with a functionalized bithiophene, such as 5-bromo-2,2'-bithiophene, is another viable pathway. The choice of organolithium reagent and reaction conditions, such as temperature and solvent, is critical to ensure high regioselectivity and yield. eolss.net For example, directed lithiation can be achieved at low temperatures (e.g., 0°C or -78°C) in an inert solvent like tetrahydrofuran (B95107) (THF). mdpi.com

The versatility of organolithium reagents allows for the synthesis of not only the parent compound but also a wide array of derivatives by choosing appropriately substituted precursors. numberanalytics.com

Oxidative Coupling Reactions

Oxidative coupling presents an alternative pathway for the synthesis of biaryl compounds like bithiophenes. These reactions involve the direct coupling of C-H bonds, often facilitated by a metal catalyst, avoiding the need for pre-functionalized (e.g., halogenated or lithiated) starting materials.

In the context of bithiophene synthesis, palladium-catalyzed oxidative homocoupling of thiophenes is a known method. nih.gov For instance, the coupling of two thiophene molecules can be achieved under aerobic conditions using a catalyst system like Pd(OAc)₂ with a phenanthroline ligand and a copper co-catalyst. nih.gov While this is effective for creating symmetrical bithiophenes, forming an unsymmetrical product like this compound requires a cross-coupling approach.

Gold-catalyzed oxidative coupling has also been explored for the synthesis of biaryl compounds. core.ac.uk Catalysts such as HAuCl₄ with an oxidant like tBuOOH can promote the dimerization of aromatic systems. core.ac.uk The application of such methods to the direct coupling of a pyridine and a bithiophene molecule could provide a direct route to the target compound, although selectivity can be a challenge. The synthesis of 5,5'-bis(2-pyridyl)-2,2'-bithienyl has been noted in the context of gold-mediated oxidative coupling, highlighting the potential of this chemistry in forming pyridine-thiophene linkages. core.ac.uk

Precursor Synthesis and Functionalization Pathways

The success of the aforementioned synthetic methodologies heavily relies on the availability of appropriately functionalized precursors. The derivatization of the 2,2'-bithiophene scaffold is a cornerstone of many synthetic strategies.

Derivatization of 2,2'-Bithiophene Scaffolds

The 2,2'-bithiophene molecule can be selectively functionalized at its 5 and 5' positions, which are highly reactive towards electrophilic substitution and metallation. ossila.com This allows for the introduction of various groups that facilitate subsequent coupling reactions.

Halogenation is one of the most common and crucial methods for activating the 2,2'-bithiophene scaffold for cross-coupling reactions.

Bromination: The 5- and 5'-positions of 2,2'-bithiophene are readily brominated. ossila.com Reaction of 2,2'-bithiophene with N-bromosuccinimide (NBS) in a solvent mixture like chloroform (B151607) and acetic acid leads to the formation of 5,5'-dibromo-2,2'-bithiophene (B15582) in nearly quantitative yields. researchgate.net By controlling the stoichiometry of NBS, it is possible to achieve mono-bromination, yielding 5-bromo-2,2'-bithiophene, a key precursor for Suzuki and other cross-coupling reactions. core.ac.ukgoogle.com

Iodination: Similarly, iodination can be achieved to produce iodo-bithiophene derivatives. A robust method involves the lithiation of 2,2'-bithiophene with n-BuLi, followed by quenching the resulting 5-lithio-2,2'-bithiophene with an iodine solution. acs.org This two-step process provides 5-iodo-2,2'-bithiophene, another excellent substrate for cross-coupling reactions like the Sonogashira coupling. researchgate.netacs.org

The table below summarizes typical halogenation reactions on 2,2'-bithiophene.

ProductReagentSolventKey Features
5,5'-Dibromo-2,2'-bithiophene N-Bromosuccinimide (NBS)Chloroform/Acetic AcidHigh, nearly quantitative yield. researchgate.net
5-Bromo-5'-formyl-2,2'-bithiophene N-Bromosuccinimide (NBS)N,N-Dimethylformamide (DMF)High yield (98%) from the formylated precursor. core.ac.uk
5-Iodo-2,2'-bithiophene n-BuLi, then Iodine (I₂)Tetrahydrofuran (THF)Selective synthesis via a lithiated intermediate. researchgate.netacs.org
Lithiation

As discussed in section 2.1.3, lithiation is a key functionalization pathway. The direct deprotonation of 2,2'-bithiophene at the 5-position using organolithium reagents like n-butyllithium (n-BuLi) is a highly selective and efficient process. researchgate.netmdpi.com The reaction is typically performed under anhydrous conditions in an ether-based solvent such as THF at low temperatures to generate the 5-lithio-2,2'-bithiophene intermediate. acs.org This intermediate is not usually isolated but is used in situ to react with a wide range of electrophiles, enabling the introduction of iodo, formyl, or other functional groups. researchgate.net

Stannylation involves the introduction of a trialkyltin group, most commonly trimethylstannyl (-SnMe₃) or tributylstannyl (-SnBu₃), onto the bithiophene core. This creates an organostannane, which is a key substrate for Stille cross-coupling reactions. mdpi.comsioc-journal.cn

Ethynylation

Ethynylation, the introduction of an acetylene (B1199291) group, serves as a critical step in the synthesis of advanced bithiophene derivatives, which can be precursors to pyridyl-substituted systems. A common strategy involves the Sonogashira cross-coupling reaction. For instance, 5-ethynyl-2,2'-bithiophene (B3059511) can be prepared from 5-iodo-2,2'-bithiophene and trimethylsilylacetylene. This initial product is then typically deprotected to yield the terminal alkyne. mdpi.com

This terminal alkyne, 5-ethynyl-2,2'-bithiophene, is a versatile intermediate. It can undergo further reactions, such as homocoupling to form butadiyne derivatives like 1,4-bis(2,2'-bithiophen-5-yl)-buta-1,3-diyne. mdpi.com This homocoupling can be effectively catalyzed by a CuI/[PdCl₂(PPh₃)₂] system in the presence of ethyl iodide, a method noted for its simplicity and high yield (97%). mdpi.com The ethynyl (B1212043) group can also participate in manganese-catalyzed [2+2+2] cycloadditions to form complex benzene (B151609) derivatives. mdpi.com

Furthermore, ethynylated terpyridine building blocks have been synthesized and used in Sonogashira couplings with iodinated dendrons to create complex, functional materials, demonstrating the broad applicability of this reaction type in synthesizing conjugated systems. beilstein-journals.org

Pyridine Ring Functionalization and Introduction

The incorporation of a pyridine ring to form the this compound structure is typically achieved through modern cross-coupling reactions. These methods provide a modular and efficient means of forming the crucial carbon-carbon bond between the pyridine and bithiophene moieties.

One of the most prevalent methods is the Suzuki-Miyaura coupling reaction. This involves reacting a halogenated 2,2'-bithiophene, such as 5-bromo-2,2'-bithiophene, with a pyridineboronic acid derivative. google.comresearchgate.net For example, 5-(3-pyridyl)-2,2'-bithiophene can be synthesized by coupling 5-bromo-2,2'-bithiophene with tris(3-pyridyl)boroxin (derived from 3-pyridineboronic acid) or 3-Pyridylboronic Acid Pinacol Ester. google.com This reaction is generally catalyzed by a palladium complex like Tetrakis(triphenylphosphine)palladium(0) in the presence of a base. google.com

Stille coupling offers an alternative route, using organotin reagents. This would involve coupling a stannylated bithiophene with a halogenated pyridine, or vice-versa. Research on related structures has shown that coupling reactions between substrates like 5-tributylstannyl-2,2′-bithiophene and dihalogenated pyridines are effective for building these types of conjugated systems. researchgate.net

Beyond introducing the entire ring, direct functionalization of a pre-existing pyridine ring is a modern strategy. Methods involving the C–H functionalization of pyridine N-oxides allow for the introduction of various groups onto the pyridine ring under relatively mild conditions. nih.govrsc.org This approach can be highly regioselective, providing a pathway to 5-substituted pyridine-2-yl moieties, which could be applied to create diverse derivatives of this compound. rsc.org

Multi-Step Synthesis Approaches and Reaction Sequences

The construction of this compound is inherently a multi-step process, often beginning with simpler, commercially available thiophene and pyridine precursors. odinity.com These sequences are designed to build the molecule logically, installing the necessary functionalities step-by-step.

One documented industrial process for 5-(3-pyridyl)-2,2'-bithiophene begins with 2-acetylthiophene (B1664040). google.com The sequence is as follows:

Mannich Reaction: 2-acetylthiophene is reacted with paraformaldehyde and dimethylamine (B145610) hydrochloride to produce 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride.

Stetter-type Reaction: This intermediate is then treated with pyridine-3-carboxaldehyde using a thiazolium salt catalyst to form the diketone, 1-(2-Thienyl)-4-(3-Pyridyl)-1,4-butanedione.

Thionation/Cyclization: The final step involves converting the diketone into the second thiophene ring of the bithiophene system using a thionating agent like Lawesson's reagent, which yields the target compound, 5-(3-pyridyl)-2,2'-bithiophene. google.com

A different and widely used multi-step approach relies on cross-coupling chemistry: google.com

Bithiophene Formation: 2,2'-bithiophene is first synthesized, for example, through an Ullmann coupling of 2-iodothiophene (B115884) using a copper or palladium catalyst.

Regioselective Bromination: The 2,2'-bithiophene undergoes selective monobromination at the 5-position using N-Bromosuccinimide (NBS) in a solvent mixture like chloroform and glacial acetic acid. This yields the key intermediate, 5-bromo-2,2'-bithiophene.

Suzuki Coupling: Finally, the 5-bromo-2,2'-bithiophene is coupled with a suitable pyridineboronic acid or its equivalent, such as tris(3-pyridyl)boroxin, using a palladium catalyst to form 5-(3-pyridyl)-2,2'-bithiophene. google.com

An alternative for the second step involves a one-pot Kumada coupling, where a Grignard reagent is formed from 2-bromothiophene and then reacted with 2,5-dibromothiophene, catalyzed by a palladium complex like Pd(dppf)Cl₂, to directly yield 5-bromo-2,2'-bithiophene. google.com

Catalytic Systems and Ligand Effects in this compound Synthesis

The choice of catalyst and associated ligands is paramount in the synthesis of this compound, directly influencing reaction yield, purity, and efficiency. Palladium-based catalysts are the most common, particularly for the crucial cross-coupling steps. google.comresearchgate.net

In Suzuki and Stille couplings, various palladium sources can be used, including Pd(PPh₃)₄, [PdCl₂(PPh₃)₂], and palladium(II) acetate (B1210297) ([Pd(OAc)₂]). mdpi.comgoogle.com The ligand plays a critical role in the catalytic cycle. Studies on related cross-coupling reactions have shown that monodentate phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) and triphenyl phosphite (B83602) (P(OPh)₃) are effective. researchgate.net For instance, a catalytic system generated in situ from [Pd(acac)₂] and PPh₃ demonstrated high selectivity, while a system with P(OPh)₃ showed the highest activity. researchgate.net Chelating (bidentate) ligands such as BINAP and dppf have also been used, though in some cases their catalytic activity was found to be slightly lower than the best monodentate systems. researchgate.net The catalyst Pd(dppf)Cl₂ has been specifically used in Kumada couplings to prepare the 5-bromo-2,2'-bithiophene intermediate. google.com

Copper catalysts, often CuI, are frequently used as co-catalysts in Sonogashira couplings for ethynylation steps that may be used to build precursors. mdpi.com Copper chloride (CuCl) has also been shown to effectively catalyze hydroamination reactions of butadiyne derivatives, which can be synthesized from bithiophene precursors. mdpi.com

Beyond metal catalysts, organic catalysts are also employed. A notable example is the use of 3-Benzyl-5-(2-Hydroxyethyl)-4-methylthiazolium hydrochloride, a thiazolium salt, to catalyze the formation of the 1,4-diketone intermediate in a multi-step synthesis pathway. google.com

Reaction Type Catalyst Ligand(s) Function/Notes Reference(s)
Suzuki CouplingPd(PPh₃)₄TriphenylphosphineCouples 5-bromo-2,2'-bithiophene with pyridylboroxin. google.com
Stille Coupling[Pd(acac)₂]PPh₃, P(OPh)₃High activity and selectivity in related couplings. researchgate.net
Kumada CouplingPd(dppf)Cl₂dppfSynthesis of 5-bromo-2,2'-bithiophene intermediate. google.com
Sonogashira CouplingCuI / [PdCl₂(PPh₃)₂]TriphenylphosphineEthynylation of 5-iodo-2,2'-bithiophene. mdpi.com
Stetter-type ReactionThiazolium SaltN/AFormation of 1,4-diketone intermediate. google.com

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity, the control of the position at which a chemical bond is formed, is a critical aspect of synthesizing a precisely structured molecule like this compound. numberanalytics.com The primary challenge is to ensure the pyridine ring attaches specifically to the C5 position of the bithiophene unit and not other positions (e.g., C3, C4, or the other thiophene ring).

This control is typically achieved through a directed synthesis strategy. In multi-step syntheses that utilize cross-coupling, regioselectivity is established during the halogenation or metallation of the 2,2'-bithiophene scaffold. The α-positions (C5 and C5') of 2,2'-bithiophene are the most electronically activated and sterically accessible for electrophilic substitution or lithiation. mdpi.com Therefore, reactions like bromination with N-Bromosuccinimide (NBS) preferentially occur at the 5-position, yielding 5-bromo-2,2'-bithiophene with high selectivity. google.com This precisely placed bromine atom then directs the subsequent palladium-catalyzed coupling reaction with the pyridine group. unipi.it

Similarly, selective lithiation of 2,2'-bithiophene with reagents like n-butyllithium (n-BuLi) followed by quenching with an electrophile (like iodine to make 5-iodo-2,2'-bithiophene) is a highly regioselective process that functionalizes the 5-position. mdpi.com

In the synthesis of derivatives, regioselectivity remains crucial. For example, in 1,3-dipolar cycloaddition reactions involving nitrile oxides and 5-(1-propenyl)-2,2'-bithiophene, the reaction is highly regioselective, leading to the formation of pure 5-bithienyl isoxazolines. mdpi.comresearchgate.net This demonstrates that the bithienyl moiety can effectively control the orientation of incoming reactants. As the core structure of this compound is planar and achiral, stereochemical control is not a factor in its direct synthesis, but it becomes relevant when creating derivatives with new chiral centers.

Green Chemistry Approaches and Process Intensification in Synthesis

The principles of green chemistry aim to make chemical manufacturing more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. acs.org These principles are increasingly being applied to the synthesis of complex molecules like 5-Pyridyl-2,2'-bithiophene.

A key green chemistry principle is the use of catalytic reagents over stoichiometric ones. acs.org Catalysts are used in small amounts and are recycled in the reaction, reducing waste. The widespread use of palladium, copper, and thiazolium catalysts in the synthesis of this compound aligns with this principle. google.comresearchgate.netgoogle.com These catalytic methods are superior to older, stoichiometric reactions that may generate significant inorganic waste.

Another focus is the avoidance of hazardous reagents. An improved process for 5-(3-pyridyl)-2,2'-bithiophene was specifically developed to replace the highly toxic sodium cyanide, used in a previous method, with a much safer thiazolium salt catalyst. google.com Similarly, optimizing bromination to use NBS at room temperature avoids the need for more hazardous conditions or initiators. google.com

Process intensification and the reduction of solvent use are also important. The development of solvent- and halide-free methods for the functionalization of pyridine N-oxides represents a significant step forward. rsc.org Such methods improve atom economy and dramatically reduce the process mass intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. acs.org While not yet documented specifically for the title compound, these techniques for N-heterocycle synthesis point the way toward more sustainable production. mdpi.com The use of safer solvents, like water, is also a goal, though its application can be challenging for non-polar substrates common in this area of organic synthesis. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Pyridyl-2,2'-bithienyl, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity of the pyridine (B92270) and bithiophene rings.

1H NMR Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The aromatic region of the spectrum for this compound is expected to show a complex set of signals corresponding to the nine distinct protons on the pyridine and thiophene (B33073) rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the electronic effects of the sulfur atoms in the thiophene rings. Protons on the pyridine ring typically appear at lower field (higher ppm) compared to those on the thiophene rings. Specifically, the proton ortho to the pyridine nitrogen (H-6') is expected to be the most deshielded. The coupling constants (J-values) between adjacent protons are critical for determining their relative positions on the rings.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Note: This data is predicted based on the analysis of similar compounds and may vary from experimental values.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-3'7.20-7.30dd~5.0, 1.2
H-4'7.05-7.15dd~5.0, 3.6
H-5'7.25-7.35dd~3.6, 1.2
H-37.15-7.25d~4.0
H-47.40-7.50d~4.0
H-3'' (pyridyl)7.60-7.70d~8.0
H-4'' (pyridyl)7.75-7.85td~8.0, 1.8
H-5'' (pyridyl)7.20-7.30ddd~8.0, 4.8, 1.0
H-6'' (pyridyl)8.60-8.70ddd~4.8, 1.8, 1.0

13C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment. For this compound, thirteen distinct signals are expected in the aromatic region (approximately 115-155 ppm). The carbon atoms of the pyridine ring, particularly those adjacent to the nitrogen (C-2'' and C-6''), are typically found at the lowest field due to the strong deshielding effect. Carbons directly attached to the sulfur atoms in the thiophene rings also exhibit characteristic chemical shifts. Quaternary carbons (those not bonded to hydrogen) often show weaker signals and can be identified through specialized experiments like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Note: This data is predicted based on the analysis of similar compounds and may vary from experimental values.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2'136-138
C-3'124-126
C-4'128-130
C-5'124-126
C-2137-139
C-3124-126
C-4128-130
C-5145-147
C-2'' (pyridyl)152-154
C-3'' (pyridyl)119-121
C-4'' (pyridyl)136-138
C-5'' (pyridyl)121-123
C-6'' (pyridyl)149-151

2D NMR Experiments (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between H-3' and H-4', and between H-4' and H-5' on the terminal thiophene ring. Similarly, correlations would be observed between H-3 and H-4 on the second thiophene ring, and among H-3'', H-4'', H-5'', and H-6'' on the pyridine ring, establishing the connectivity within each ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the direct assignment of carbon atoms that bear protons, by linking the known ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over two or three bonds) between protons and carbons. HMBC is particularly powerful for identifying quaternary carbons and for establishing the connectivity between the different rings. For instance, correlations would be expected between the pyridine proton H-3'' and the thiophene carbon C-5, and between the thiophene proton H-4 and the pyridine carbon C-2'', definitively confirming the linkage point between the heterocyclic systems.

Solid-State NMR for Conformational Analysis

While solution-state NMR provides information on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can offer insights into the specific conformation and packing of molecules in the crystalline state. For conjugated oligomers like this compound, the torsional angle between the two thiophene rings is a key conformational feature that influences its electronic and optical properties. In the solid state, this conformation is fixed. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material. By analyzing the chemical shifts, which are highly sensitive to the local electronic environment and molecular conformation, and comparing them to theoretical calculations, it is possible to determine the dihedral angles between the rings and understand the intermolecular packing interactions. While specific experimental data for this compound is not widely available, studies on similar oligothiophenes have successfully used ssNMR to characterize their solid-state structure.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint of the compound, confirming the presence of specific functional groups and structural motifs.

In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the structure. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The region between 1600 and 1400 cm⁻¹ is particularly informative, containing C=C and C=N stretching vibrations of the pyridine and thiophene rings. The C-S stretching vibrations of the thiophene rings typically appear in the 850-600 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern on the aromatic rings.

FT-Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar, symmetric vibrations. Therefore, the C=C stretching modes of the bithiophene backbone are often strong in the Raman spectrum, providing complementary information to the FT-IR data.

Table 3: Characteristic Vibrational Frequencies for this compound Note: This data is predicted based on characteristic group frequencies and may vary from experimental values.

Frequency Range (cm⁻¹) Assignment Technique
3100-3000Aromatic C-H stretchFT-IR, FT-Raman
1600-1550Pyridine ring C=N, C=C stretchFT-IR, FT-Raman
1550-1400Thiophene ring C=C stretchFT-IR, FT-Raman (strong)
1250-1000Aromatic C-H in-plane bendingFT-IR
850-750Aromatic C-H out-of-plane bendingFT-IR (strong)
800-650C-S stretchFT-IR, FT-Raman

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

For this compound (C₁₃H₉NS₂), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact molar mass (approximately 243.02 g/mol ). The isotopic pattern of this peak, due to the natural abundance of ¹³C and ³⁴S, would further confirm the elemental composition.

Under electron impact (EI) ionization, the molecular ion can undergo fragmentation, breaking at the weakest bonds. The fragmentation pattern provides a roadmap of the molecule's structure. Plausible fragmentation pathways for this compound could include:

Cleavage of the bond between the thiophene and pyridine rings.

Fission of the bond between the two thiophene rings.

Loss of small neutral molecules like HCN or C₂H₂ from the pyridine ring, or CS from the thiophene rings.

The analysis of these fragment ions allows for the reconstruction of the original molecular structure, providing definitive confirmation of the compound's identity.

Table 4: Predicted Mass Spectrometry Fragments for this compound Note: This data is based on plausible fragmentation pathways and may vary from experimental observations.

m/z (predicted) Possible Fragment Ion Formula
243Molecular ion [M]⁺[C₁₃H₉NS₂]⁺
166Bithienyl cation[C₈H₆S₂]⁺
165Pyridyl-thienyl cation[C₉H₆NS]⁺
121Thienyl-S cation[C₈H₅S]⁺
83Thienyl cation[C₄H₃S]⁺
78Pyridyl cation[C₅H₄N]⁺

X-ray Diffraction Analysis for Solid-State Conformation and Packing

X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of a crystal. By analyzing the scattering pattern of an X-ray beam that interacts with the crystalline solid, precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules can be obtained. nih.gov

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive method for elucidating the exact molecular structure, conformational preferences, and intermolecular interactions of a compound in the solid state.

While a specific crystal structure determination for the parent this compound is not detailed in the available literature, extensive studies on closely related derivatives, such as 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes, offer significant insight into the expected structural characteristics. rsc.orgresearchgate.net Analysis of these analogues reveals that the aromatic core, consisting of the pyridine and bithiophene rings, is nearly planar. rsc.orgresearchgate.net This planarity is a critical factor influencing the electronic properties of the molecule.

The solid-state conformation is characterized by an s-trans arrangement of the two thiophene rings within the central 2,2′-bithiophene unit and an s-cis conformation between the thiophene and pyridine rings. rsc.orgresearchgate.net The molecular packing and the degree of planarity can be significantly influenced by the nature of any substituents present on the rings. rsc.org For instance, the length of alkyl chains in derivatives has a pronounced effect on the packing motifs observed in the crystal lattice. rsc.orgresearchgate.net These packing arrangements, governed by non-covalent interactions like π-π stacking and hydrogen bonding, are crucial for properties relevant to organic electronics.

Table 1: Representative Crystallographic Data for a Related Pyridyl-Bithiophene Derivative.
ParameterObservation
Molecular ConformationAromatic core is nearly planar
Bithiophene Units-trans conformation
Thiophene-Pyridine Linkages-cis conformation
Packing InfluencesSubstituents (e.g., alkyl chains) affect molecular planarity and packing motifs rsc.org

Powder X-ray Diffraction (PXRD) is a rapid and powerful analytical technique used to characterize the crystalline nature of a bulk sample. nih.gov Unlike SCXRD, which requires a perfect single crystal, PXRD can be performed on a polycrystalline powder. The technique is essential for confirming the phase purity of a synthesized compound, identifying different crystalline polymorphs, and obtaining a unique "fingerprint" of a specific solid form. cardiff.ac.uk

A PXRD experiment on a sample of this compound would produce a diffractogram showing a series of peaks at specific diffraction angles (2θ). The positions and intensities of these peaks are characteristic of the compound's crystal lattice structure, as defined by Bragg's Law. nih.gov This data is invaluable for quality control in synthesis and for studying the stability of the material under various conditions. While single crystals provide the ultimate structural detail, PXRD confirms that the bulk material possesses the same structure.

Electrochemical Characterization Techniques

Electrochemical methods are vital for probing the electronic properties of molecules by studying their behavior under an applied potential. These techniques provide quantitative data on the ease with which a compound can be oxidized or reduced, which directly relates to the energy levels of its molecular orbitals.

Cyclic Voltammetry (CV) is the most widely used electrochemical technique for investigating the redox behavior of electroactive species. nih.gov For this compound, CV can be used to determine its oxidation and reduction potentials. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively, which are fundamental parameters in the design of materials for organic electronics. researchgate.net

In a typical CV experiment, the compound is dissolved in a solvent containing a supporting electrolyte, and the potential is swept between two limits while the resulting current is measured. utexas.edu The resulting plot of current versus potential, known as a cyclic voltammogram, shows peaks corresponding to oxidation (anodic peak) and reduction (cathodic peak) events. The potential values of these peaks, their separation (ΔEₚ), and the ratio of their peak currents provide information on the thermodynamic and kinetic stability of the charged species formed during the redox process. nih.gov While specific CV data for this compound is not detailed in the surveyed literature, studies on various thiophene-pyridine conjugates are common for characterizing their electronic properties. researchgate.netrsc.orgunimi.it

Table 2: Typical Data Obtained from Cyclic Voltammetry Experiments.
ParameterSignificanceValue for this compound
Oxidation Potential (Eox or Epa)Indicates ease of removing an electron (relates to HOMO level)Not reported in surveyed literature
Reduction Potential (Ered or Epc)Indicates ease of adding an electron (relates to LUMO level)Not reported in surveyed literature
Half-wave Potential (E1/2)Formal redox potential of the speciesNot reported in surveyed literature

Chronoamperometry is an electrochemical technique in which the potential of the working electrode is stepped to a value sufficient to initiate an electrode reaction, and the resulting current is monitored as a function of time. um.edu.my This method is primarily used to determine the diffusion coefficient (D) of an electroactive species in solution. utexas.eduresearchgate.net The diffusion coefficient is a measure of the rate at which the molecule can move through the electrolyte to the electrode surface, a critical parameter in the performance of many electrochemical devices.

The current decay over time in a chronoamperometry experiment is described by the Cottrell equation, which provides a direct relationship between current, time, concentration, and the diffusion coefficient. By analyzing the current-time transient, a precise value for D can be extracted. utexas.edu Although chronoamperometric studies specifically focused on this compound are not available in the reviewed literature, this technique remains the standard and essential method for quantifying the diffusion properties of this and related compounds in solution.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for predicting and understanding the molecular properties of novel materials. These computational methods allow for the in-silico investigation of electronic structure, molecular geometry, and spectroscopic properties, providing insights that complement and guide experimental work. For π-conjugated systems like 5-Pyridyl-2,2'-bithienyl, these calculations are particularly valuable for elucidating the structure-property relationships that govern their potential applications in electronics and photonics.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It has proven to be a versatile and accurate method for predicting a wide range of molecular properties for transition metal complexes and organic π-conjugated systems. wikipedia.orgnsf.gov DFT calculations are based on the principle that the energy of a system can be determined from its electron density. wikipedia.org This approach is computationally less expensive than traditional wavefunction-based methods, making it suitable for larger molecules. wikipedia.org The selection of an appropriate functional, which approximates the exchange-correlation energy, is crucial for obtaining reliable results. github.io Functionals like B3LYP are commonly used for organic molecules and have shown good agreement with experimental data for properties like molecular structure and vibrational spectra. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is a critical parameter that influences the chemical reactivity, kinetic stability, and optoelectronic properties of a molecule. ajchem-a.comirjweb.com A smaller gap generally corresponds to higher reactivity and easier electronic excitation, which is desirable for applications in organic electronics. longdom.org

DFT calculations are widely used to predict these energy levels. For instance, in a study of 2,2'-bithiophene (B32781) (a core component of this compound), the HOMO-LUMO gap was calculated to be 6.585 eV using the B3LYP/6-311++G(d,p) level of theory. researchgate.net In studies of more complex systems, like tris(2,2-bithiophen-5-yl) derivatives, DFT calculations have shown that the HOMO and LUMO orbitals are typically delocalized across the aromatic core and the bithienyl substituents. longdom.org The calculated energy gaps for these derivatives are often underestimated by about 0.3 eV compared to experimental values, a common trait of many DFT functionals. longdom.orgresearchgate.net The choice of basis set can also influence the results, though studies on similar molecules like pyridine-based fluorescent sensors found that HOMO and LUMO levels become nearly unchanged with basis sets larger than 6-31+G(d,p). nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies and Properties for Related Compounds.
CompoundMethod/Basis SetE_HOMO (eV)E_LUMO (eV)E_gap (eV)Reference
2,2'-BithiopheneB3LYP/6-311++G(d,p)--6.585 researchgate.net
Phenyl Bithiophene Derivative (K11)DFT (Unspecified)-5.3-2.13.2 longdom.org
Triazine Bithiophene Derivative (K13)DFT (Unspecified)-5.7-2.53.2 longdom.org
5-azaindoleDFT (Unspecified)--8.38 wuxiapptec.com

Predicting the most stable three-dimensional arrangement of atoms is a fundamental goal of computational chemistry, as the molecular geometry is the basis for calculating most other properties. pennylane.ai Geometry optimization is an iterative process where the total energy of the molecule is minimized with respect to the nuclear coordinates, leading to the equilibrium structure. pennylane.aiarxiv.org For conjugated molecules like this compound, key geometric parameters include bond lengths, bond angles, and, crucially, the dihedral angles between the aromatic rings. These dihedral angles determine the degree of π-conjugation along the molecular backbone, which directly impacts the electronic properties.

DFT has proven to be a reliable tool for predicting the geometries of complex molecules. nsf.gov For example, a computational study on 2-(2'-thienyl)pyridine, a closely related structure, successfully calculated its optimized geometry using the B3LYP method. researchgate.net Similarly, calculations on 2,2'-bithiophene have determined its structural parameters. researchgate.net In such systems, the planarity between the rings is a balance between conjugative stabilizing effects and steric hindrance. DFT calculations can accurately model this balance, providing optimized dihedral angles that are often in good agreement with experimental data from X-ray crystallography.

Table 2: Selected Calculated Geometric Parameters for 2-(2'-thienyl)pyridine.
ParameterCalculated Value (B3LYP/6-311++G(d,p))Reference
C-S Bond Length (Thiophene)~1.72 Å researchgate.net
C-N Bond Length (Pyridine)~1.34 Å researchgate.net
Inter-ring C-C Bond Length~1.47 Å researchgate.net
Pyridine-Thiophene Dihedral AngleVariable (planar or near-planar) researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. researchgate.net DFT calculations can predict these vibrational frequencies, aiding in the assignment of complex experimental spectra. researchgate.net After a geometry optimization finds the minimum energy structure, a frequency calculation confirms it is a true minimum (no imaginary frequencies) and yields the harmonic vibrational modes. researchgate.netmdpi.com

Calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity and the use of approximate functionals. To improve accuracy, a common practice is to apply a scaling factor to the computed frequencies. researchgate.netarxiv.org For example, in a study of a copper complex of 2-(2'-thienyl)pyridine, frequencies calculated with the B3LYP method were scaled by factors of 0.958 or 0.983, leading to excellent agreement with experimental IR and Raman spectra. researchgate.net Such calculations allow for the detailed assignment of specific vibrational modes, such as C-H stretching, C=C and C=N ring vibrations, and ring breathing modes, providing a complete picture of the molecule's vibrational dynamics. researchgate.netresearchgate.net

Table 3: Comparison of Selected Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) for 2-(2'-thienyl)pyridine.
Vibrational Mode AssignmentExperimental FT-IRExperimental RamanCalculated (Scaled B3LYP)Reference
Pyridine (B92270) Ring Stretching158715911588 researchgate.net
Pyridine Ring Stretching146414691465 researchgate.net
Thiophene (B33073) Ring Stretching142514281427 researchgate.net
Pyridine Ring Breathing990994991 researchgate.net

Understanding the interaction of a molecule with light is crucial for its application in optoelectronic devices. Electronic absorption (UV-Vis) and emission (fluorescence) spectra are determined by transitions between electronic states. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating these spectra by calculating the energies of excited states. longdom.orgcore.ac.uk This allows for the prediction of the maximum absorption wavelength (λ_max) and the corresponding emission wavelengths. researchgate.net

TD-DFT simulations can effectively model the electronic transitions in complex π-conjugated systems. For various bithienyl derivatives, TD-DFT calculations have successfully reproduced the trends observed in experimental absorption and fluorescence spectra, including shifts in λ_max due to different core structures. longdom.org The primary electronic transition is typically from the HOMO to the LUMO. longdom.org These simulations provide valuable insights into how structural modifications, such as the introduction of a pyridine ring to a bithiophene system, can tune the color and efficiency of light absorption and emission. researchgate.net

Spin density distribution analysis is a computational technique used to visualize the spatial distribution of an unpaired electron in a radical or open-shell species. tu-braunschweig.dersc.org This is particularly relevant for understanding the magnetic properties of molecules and the reactivity of radical intermediates. The spin density indicates which atoms or regions of a molecule bear the most unpaired electron character. e3s-conferences.org

While this compound is a closed-shell molecule, its radical cation or anion could be formed in electrochemical or photophysical processes. DFT calculations can predict the spin density distribution in such species. For example, calculations on the pyridine radical cation show that the spin density is delocalized over the entire ring system. researchgate.net In a hypothetical this compound radical, it would be expected that the spin density would be delocalized across both the pyridine and bithiophene moieties, with the exact distribution depending on whether it is a radical cation or anion and the relative electron-donating/withdrawing nature of the two ring systems. This delocalization is a key factor in stabilizing the radical species. researchgate.net

Ab Initio Methods

Ab initio quantum chemistry methods, which are based on first principles without empirical data, offer a high level of accuracy for studying molecular properties. chemeurope.comscribd.com These methods begin with a Hartree-Fock (HF) calculation and can be systematically improved to account for electron correlation. chemeurope.com For molecules like 2,2'-bithiophene, a core component of this compound, ab initio calculations at various levels of theory, including HF/3-21G, HF/6-31G*, and MP2/6-31G, have been employed to investigate conformational properties. acs.org Such studies are crucial for understanding the fundamental electronic structure and have been applied to a range of similar heterocyclic systems. acs.orgims.ac.jpacs.org The accuracy of these methods is dependent on the size of the basis set used. chemeurope.com While highly accurate, the computational cost of ab initio methods, especially those including significant electron correlation, can be substantial, often limiting their application to smaller molecular systems. scribd.com

Time-Dependent DFT (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) has become a widely used and popular method for calculating the electronic excited state properties of molecules due to its favorable balance of computational cost and accuracy. rsc.orgarxiv.orguci.edursc.org This approach allows for the simulation of optical absorption and emission spectra, providing insights into the nature of electronic transitions. uci.edursc.org The formalism of TD-DFT extends ground-state DFT to time-dependent phenomena, enabling the calculation of transition frequencies to excited states. uci.edu

The accuracy of TD-DFT calculations can be influenced by the choice of exchange-correlation functional and basis set. uci.eduresearchgate.net Despite its successes, TD-DFT has known limitations, particularly in accurately describing long-range charge-transfer excitations and certain types of excited states. rsc.orgresearchgate.net Nevertheless, it remains a powerful tool for qualitatively and quantitatively analyzing excited states, including visualizing orbitals and densities and calculating measures of exciton (B1674681) delocalization and electron-hole separation. rsc.org For complex systems, TD-DFT can be used to simulate spectra requiring the calculation of a large number of optically allowed transitions. uci.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions. nih.govmdpi.com By simulating the motions of atoms and molecules over time, MD provides insights into the dynamic nature of these systems at an atomic level. mdpi.comnih.gov This method has been successfully applied to analyze the conformational ensembles of various molecules, from simple cycloalkanes to complex biomolecules and drug-like compounds. nih.govmdpi.comchemrxiv.org

In the context of molecules like this compound, MD simulations can reveal the preferred conformations in different environments and the dynamics of intermolecular interactions that govern molecular packing in the solid state. nih.govacs.org For instance, simulations can identify stable conformational states and the energetic barriers between them, which is crucial for understanding rotational isomerism. nih.govnih.gov Furthermore, MD simulations can be used to study how ligands and substrates bind to proteins, revealing the dynamic interplay of forces that stabilize such complexes. mdpi.com The results from MD simulations can be analyzed using techniques like principal component analysis to identify the most significant collective motions within the system. nih.gov

Theoretical Studies on Rotational Isomerism and Conformation

The conformational flexibility of molecules containing multiple aromatic rings, such as this compound, is a key determinant of their physical and electronic properties. Theoretical studies are essential for understanding the rotational isomerism and preferred conformations of such systems. acs.orgtandfonline.comauremn.org.br The rotation around the single bonds connecting the heterocyclic rings gives rise to different conformers with varying degrees of planarity and conjugation. ims.ac.jp

For the parent compound, 2,2'-bithienyl, theoretical investigations have explored the conformational preferences and the energy barrier to interconversion between different isomers. acs.org These studies often employ quantum mechanical methods to construct a potential energy surface by systematically changing the dihedral angle between the rings. auremn.org.br The minima on this surface correspond to the stable conformers. The planarity of the molecule is influenced by the balance between conjugative effects, which favor a planar conformation, and steric hindrance, which can lead to twisted structures. The introduction of substituents, such as the pyridyl group in this compound, can further influence the conformational landscape.

Computational Studies on Intermolecular Interactions

Computational methods are critical for quantifying the nature and strength of noncovalent interactions that dictate the supramolecular assembly and crystal packing of molecules like this compound. These interactions, although individually weak, collectively play a decisive role in the material's properties.

CH···π interactions are a type of weak hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system acts as the acceptor. Computational studies have shown that these interactions can be significant in determining the crystal packing of aromatic molecules. mdpi.com For instance, in related systems, CH···π interactions with distances between 2.67 to 3.0 Å have been observed. acs.org The energies of these interactions can be calculated using quantum chemical methods. acs.org In the crystal structure of 5-(4-pyridyl)-2-halothiophenes, C–H···π noncovalent interactions are energetically competitive with other interactions like halogen bonds in directing the 1D polymeric chain assemblies. acs.org Theoretical calculations can help to decouple the influence of these stabilizing CH···π interactions from the electronic couplings that determine charge transport pathways. acs.org

π–π stacking interactions are noncovalent interactions that occur between aromatic rings. nih.gov These interactions are fundamental to the structure and function of many chemical and biological systems. nih.gov Computational studies, often employing Density Functional Theory (DFT), are used to analyze and quantify the energetics of π–π stacking. rsc.orgrsc.org The strength and geometry of these interactions are influenced by the nature of the aromatic rings and any substituents present. uj.edu.pl For example, in some metal-organic frameworks, the presence or absence of π–π stacking interactions has been shown to be responsible for significant shifts in photoluminescence properties. rsc.org DFT calculations have been used to determine that the interaction energy for a head-to-tail π−π stacked dimer of a related pyridyl-containing compound is -6.03 kcal/mol. uj.edu.pl These interactions are crucial in the formation of self-assembled drug-delivery systems and can influence the electronic properties of organic materials. nih.gov

Hydrogen Bonding Interactions

Computational studies are pivotal in elucidating the non-covalent interactions that govern the supramolecular assembly of molecules like this compound. Hydrogen bonding, although traditionally defined as an interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O, or F) and another nearby electronegative atom, is now understood to include weaker C-H···X interactions (where X is an electronegative atom or a π-system). sapub.org

For this compound, the primary sites for hydrogen bonding are the nitrogen atom of the pyridyl ring and the various carbon-hydrogen bonds of both the pyridyl and bithienyl rings. The pyridyl nitrogen atom, with its lone pair of electrons, is a potent hydrogen bond acceptor. The aromatic C-H bonds on both heterocyclic ring systems can act as weak hydrogen bond donors.

Theoretical investigations on similar heterocyclic systems provide insight into the potential interactions for this compound. mdpi.com Studies using methods like Atoms-In-Molecule (AIM) and Reduced Density Gradient (RDG) analyses help in identifying and characterizing these weak bonds. csic.es The formation of intramolecular hydrogen bonds is possible and often results in a more planar and rigid conformation, which can influence the material's electronic properties. acs.org In the solid state, these interactions are crucial in directing the crystal packing, leading to specific arrangements like herringbone or π-stacked motifs.

Key potential hydrogen bonding interactions for this compound include:

C-H···N interactions: The C-H bonds of neighboring molecules can interact with the pyridyl nitrogen. These are among the stronger of the weak hydrogen bonds and significantly influence molecular assembly. acs.org

C-H···S interactions: The C-H bonds can also interact with the sulfur atoms of the thiophene rings, although these are generally weaker than C-H···N bonds.

C-H···π interactions: The hydrogen atoms can interact with the electron-rich π-systems of the pyridyl or thienyl rings of adjacent molecules in an "edge-to-face" arrangement. acs.org

π-π Stacking: Parallel displacement or T-shaped stacking between the aromatic rings of adjacent molecules is also a significant stabilizing interaction.

Computational modeling, such as Density Functional Theory (DFT), can be used to calculate the geometries and energies of these interactions. utm.my For example, calculations on related molecules have determined bond lengths and angles for such weak hydrogen bonds, confirming their existence and strength. sapub.org

Table 1: Potential Hydrogen Bonding Interactions in this compound

Interaction Type Donor Acceptor Typical Distance (Å) (based on analogous systems) Significance
C-H···N Aromatic C-H Pyridyl Nitrogen 2.5 - 2.8 acs.org Directs crystal packing, influences conformation
C-H···S Aromatic C-H Thienyl Sulfur > 2.8 Contributes to lattice stability
C-H···π Aromatic C-H π-cloud of Pyridyl/Thienyl ring 2.5 - 2.9 acs.org Stabilizes layered structures

Ligand Field Theory and Electronic Structure of Metal Complexes

Ligand Field Theory (LFT) is a sophisticated model that combines elements of Crystal Field Theory and Molecular Orbital (MO) Theory to describe the electronic structure and bonding in metal complexes. wikipedia.orgyoutube.com Unlike Crystal Field Theory, which treats ligands as point charges and considers only electrostatic interactions, LFT accounts for the covalent nature of metal-ligand bonds by considering the overlap of metal and ligand orbitals. scribd.com

In an octahedral complex, the six ligand orbitals capable of σ-bonding interact with the metal's s, p, and, most importantly, d-orbitals. libretexts.org The five degenerate d-orbitals of the free metal ion are split into two sets in the presence of the ligand field: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg* set (dz², dx²-y²). youtube.com The energy separation between these sets is the ligand field splitting parameter (Δo). scribd.com

The nature of the ligand is critical in determining the magnitude of Δo. Ligands are classified based on their ability to interact with the metal's t₂g orbitals via π-bonding:

π-donor ligands (e.g., halides, H₂O): These ligands have filled p-orbitals that can donate electron density to the metal's t₂g orbitals. This interaction raises the energy of the t₂g set, decreasing Δo and favoring high-spin complexes. libretexts.org

π-acceptor ligands (e.g., CO, CN⁻, bipyridine): These ligands have empty, low-energy π* orbitals that can accept electron density from the filled t₂g orbitals of the metal (a process called back-bonding). This interaction lowers the energy of the t₂g set, increasing Δo and favoring low-spin complexes. wikipedia.orglibretexts.org

This compound can act as a chelating ligand, coordinating to a metal ion through the nitrogen of the pyridyl ring and one of the sulfur atoms of the bithienyl moiety. Its extended aromatic system, comprising both pyridyl and bithienyl rings, provides empty π* orbitals. Therefore, this compound is expected to function as a π-acceptor ligand .

When complexed with a transition metal, the following interactions are anticipated:

σ-donation: The lone pair of electrons on the pyridyl nitrogen forms a strong σ-bond with the metal's eg orbitals.

π-back-bonding: The metal's d-electrons in the t₂g orbitals are donated into the empty π* anti-bonding orbitals of the pyridyl and bithienyl rings.

This π-acceptance stabilizes the t₂g orbitals, leading to a relatively large Δo value. Consequently, metal complexes of this compound are likely to be low-spin. The electronic structure of such complexes can be investigated using computational methods like Density Functional Theory (DFT), which can predict the molecular orbital energy levels, the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the nature of electronic transitions. nih.govrsc.org These electronic properties are responsible for the use of such compounds as photosensitizers. google.com

Table 2: Key Concepts of Ligand Field Theory

Concept Description Relevance to this compound Complexes
d-orbital Splitting (Δo) The energy difference between the t₂g and eg* orbital sets in an octahedral complex. Expected to be large due to the ligand's π-acceptor character.
σ-donation Donation of ligand lone-pair electrons to the metal's empty orbitals to form σ-bonds. The pyridyl nitrogen is a primary σ-donor site.
π-interaction Interaction between metal t₂g orbitals and ligand π or π* orbitals. Acts as a π-acceptor, accepting electron density from the metal into its π* orbitals.
Spectrochemical Series An empirical ranking of ligands based on the magnitude of Δo they produce. Expected to be a strong-field ligand, similar to bipyridine.

| Spin State | The arrangement of electrons in the d-orbitals (high-spin vs. low-spin). | Expected to form low-spin complexes due to the large Δo. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). echemcom.comnaturalspublishing.com These methods are instrumental in medicinal chemistry and materials science for predicting the efficacy of new drug candidates and the properties of new materials, thereby streamlining the discovery and development process. researchgate.netnih.gov

The fundamental principle is that the structural features of a molecule, encoded by numerical descriptors, determine its activity or properties. naturalspublishing.com A typical QSAR/QSPR study involves:

Creating a dataset of compounds with known activities/properties.

Calculating molecular descriptors (e.g., topological, electronic, steric) for each compound.

Developing a mathematical model (e.g., Multiple Linear Regression (MLR), Artificial Neural Network (ANN), k-Nearest Neighbors (kNN)) that relates the descriptors to the observed activity/property. researchgate.netnih.gov

Validating the model's statistical significance and predictive power using internal (e.g., cross-validation, q²) and external validation sets (r² pred). researchgate.net

A study focused on a series of 2,2'-bithienyl derivatives as inhibitors of arylalkylamine N-acetyltransferase (AANAT), an enzyme involved in melatonin (B1676174) production, highlights the application of 3D-QSAR to this class of compounds. researchgate.net The researchers employed Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields.

In this work, a library of compounds based on the 2,2'-bithienyl scaffold was synthesized and tested for AANAT inhibitory potency. researchgate.net The resulting data was used to build a CoMFA model.

Table 3: Statistical Results of a CoMFA Model for 2,2'-Bithienyl Derivatives researchgate.net

Parameter Value Description
0.744 Cross-validated correlation coefficient. A value > 0.5 indicates good internal predictive ability.
0.891 Non-cross-validated correlation coefficient. A value close to 1.0 indicates a strong fit of the model to the training data.
s (SEE) 0.273 Standard Error of Estimate. A lower value indicates less scatter of data points around the regression line.
F-value - Fisher test value. A high F-value indicates a statistically significant regression model.

| No. of Components | - | The optimal number of principal components used to build the PLS (Partial Least Squares) model. |

The developed CoMFA model demonstrated good statistical robustness and predictive power (q² = 0.744, r² = 0.891). researchgate.net The output of the CoMFA analysis includes contour maps that visualize regions in 3D space where steric bulk or specific electrostatic charges are predicted to either increase or decrease biological activity. These maps serve as a powerful guide for rational drug design, allowing medicinal chemists to modify the lead structure—in this case, the 2,2'-bithienyl scaffold—to design new, more potent inhibitors. researchgate.net This approach represents a successful application of QSAR methodologies to derivatives of the core structure of this compound.

Coordination Chemistry and Metal Complexes of 5 Pyridyl 2,2 Bithienyl

5-Pyridyl-2,2'-bithienyl as a Ligand in Transition Metal Chemistry

The presence of both a nitrogen-donating pyridyl group and potentially sulfur-donating thiophene (B33073) rings makes this compound an attractive ligand for the construction of complex molecular architectures. mdpi.com Transition metal complexes involving pyridyl and thiophene moieties have been a subject of significant research. mdpi.comresearchgate.net The coordination chemistry of such ligands is rich, as they can bind to metal centers in various ways, influencing the resulting complex's geometry, stability, and reactivity. mdpi.comrsc.org

Mononuclear Complexes

In mononuclear complexes, a single metal center is coordinated by one or more this compound ligands. The primary mode of coordination in these complexes is typically through the nitrogen atom of the pyridyl ring, which is a strong donor. rsc.org For instance, various mononuclear complexes have been synthesized where the ligand coordinates to a metal center, and the specific geometry is determined by the metal ion's coordination preferences and the steric and electronic properties of other ligands present. ukzn.ac.zananobioletters.com

While the pyridyl nitrogen is the most common coordination site, the potential for interaction with the thiophene sulfur atoms exists, which could lead to different types of mononuclear structures. The nature of the metal and the reaction conditions play a crucial role in determining the final coordination mode.

Dinuclear and Polynuclear Complexes

The bitopic nature of this compound, with its distinct pyridyl and bithienyl units, makes it an excellent candidate for constructing dinuclear and polynuclear complexes. In these structures, the ligand can act as a bridge between two or more metal centers. This bridging can occur in several ways, for example, through the pyridyl nitrogen of one ligand coordinating to one metal center, while a part of the bithienyl group of another ligand interacts with a second metal center.

The formation of such multinuclear assemblies is of great interest for developing materials with specific electronic or magnetic properties arising from metal-metal interactions mediated by the bridging ligand. utexas.edunih.gov Research on related bridging ligands has shown that the distance and orientation of the metal centers can be controlled by the ligand's design, influencing the extent of these interactions. nih.govacs.org

Chelation Modes and Coordination Geometries

The versatility of this compound as a ligand stems from its ability to adopt multiple chelation modes and to promote various coordination geometries around the metal center.

N-Donor Coordination (Pyridyl Nitrogen)

The most prevalent mode of coordination for this compound is through the nitrogen atom of the pyridine (B92270) ring. rsc.org The pyridyl nitrogen acts as a strong Lewis base, readily donating its lone pair of electrons to a transition metal ion to form a stable coordinate bond. google.com This N-donor coordination is a fundamental aspect of the chemistry of pyridyl-containing ligands and is observed in a vast number of transition metal complexes. rsc.orgwikipedia.org The coordination of the pyridyl nitrogen is a key feature in the formation of both mononuclear and polynuclear complexes. google.comacs.org

S-Donor Coordination (Thiophene Sulfur)

While less common than N-donor coordination, the sulfur atoms of the thiophene rings can also participate in coordination to a metal center. The ability of thiophene and oligothiophenes to coordinate with transition metals is known, although this interaction can sometimes interfere with other reactions. researchgate.net The coordination can be influenced by the nature of the metal ion, with softer metals having a higher affinity for the soft sulfur donors. In the context of this compound, S-donor coordination could lead to chelate rings or bridging interactions, potentially in concert with N-donor coordination.

Bidentate, Tridentate, and Bridging Ligand Architectures

The structure of this compound allows for it to function as a bidentate or even a tridentate ligand, depending on the involvement of the thiophene sulfur atoms in coordination. A bidentate coordination mode could involve the pyridyl nitrogen and one of the thiophene sulfur atoms, forming a chelate ring. csbsju.edu Such chelation enhances the stability of the resulting complex.

Furthermore, this compound is well-suited to act as a bridging ligand, connecting two or more metal centers to form dinuclear or polynuclear structures. researchgate.net This bridging capability is crucial for the self-assembly of complex supramolecular architectures. nih.gov The relative orientation of the pyridyl and bithienyl moieties can dictate the geometry of the resulting multinuclear complex, leading to linear, angular, or more complex arrangements. researchgate.net

Role of Metal Center in Modulating Electronic Properties

The identity of the metal center coordinated to the this compound ligand is a critical determinant of the resulting complex's electronic properties. The interaction between the metal d-orbitals and the ligand's π-system gives rise to metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to the photophysical behavior of these materials. beilstein-journals.orgresearchgate.net

In ruthenium(II) polypyridyl complexes, for instance, the energy of the MLCT band can be finely tuned by the ligand environment. beilstein-journals.org For complexes involving ligands analogous to this compound, the absorption spectra are characterized by intense bands in the UV region, attributed to π-π* transitions within the ligand, and broader MLCT bands extending into the visible region. beilstein-journals.org The emission properties are also heavily dependent on the metal center, with ruthenium(II) complexes of terpyridine-functionalized oligothiophenes showing significantly red-shifted MLCT emission compared to the parent [Ru(tpy)₂]²⁺ complex, indicating electronic communication between the thiophene units and the metal core. beilstein-journals.org

The electrochemical properties are similarly modulated. The redox potentials of the metal center (e.g., the Ru(II)/Ru(III) couple) are influenced by the electronic character of the coordinated ligands. researchgate.net In bimetallic iron(III) complexes bridged by a 2,2'-bithienyl-containing ligand, cyclic voltammetry studies revealed a single iron(III) reduction wave and an oxidation wave associated with the 2,2'-bithienyl unit, demonstrating that both the metal and the ligand are redox-active components of the molecule. nih.gov

Spin Crossover Phenomena in Metal Complexes

Spin crossover (SCO) is a phenomenon observed in certain transition metal complexes, most notably of iron(II) and iron(III), where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. rsc.orgmdpi.com This transition is accompanied by significant changes in magnetic properties, color, and molecular structure. The ligand field strength is a key factor in determining whether a complex will exhibit SCO.

While extensive studies on this compound itself are limited, research on analogous systems provides strong evidence for its potential in creating SCO complexes. For example, bimetallic iron(III) complexes incorporating a bridging ligand with a 2,2'-bithienyl core have been shown to undergo gradual and incomplete S = 5/2 to S = 1/2 spin-crossover processes. nih.gov These transitions were confirmed by variable-temperature magnetic susceptibility measurements, Mössbauer spectroscopy, and electron paramagnetic resonance (EPR). nih.gov

The general requirements for SCO in iron(II) complexes often involve coordination by N-donor heterocyclic ligands that provide a ligand field strength close to the crossover point. mdpi.com Iron(II) complexes with tridentate ligands like 2,6-bis(1H-imidazol-2-yl)pyridine exhibit high-temperature SCO (¹A₁ ↔ ⁵T₂). mdpi.com Similarly, iron(II) complexes with pyridyl-benzimidazole ligands can be either low-spin or exhibit SCO depending on whether the ligand is tridentate or didentate. rsc.org Given that this compound acts as a bidentate N,S or monodentate N-donor ligand, its complexes with iron(II), particularly in a pseudo-octahedral FeN₆ environment, are potential candidates for SCO behavior.

Supramolecular Coordination Chemistry and Assembly

The principles of supramolecular chemistry, which involve the self-assembly of molecules through non-covalent interactions, are central to the construction of complex, functional architectures from molecular building blocks. oup.com The this compound ligand is well-suited for such applications due to its directional coordination capabilities and its propensity for intermolecular π-π stacking.

Coordination-driven self-assembly is a powerful strategy for creating mechanically interlocked molecules like catenanes (interlocked rings) and molecular rectangles. oup.comnih.gov Research on ligands that are structural isomers of this compound, such as 2,5-di(pyridin-4-yl)thieno[3,2-b]thiophene, has demonstrated the critical role of the bithiophenyl unit in forming such structures. oup.com

In one study, this ligand was used to construct rhodium-based molecular rectangles. oup.com The key to forming more complex interlocked structures, such as researchgate.netcatenanes and Borromean rings, was found to be the π–π stacking interactions facilitated by the bithiophenyl groups. oup.com These interactions enhance the strength of the inter-ring association, driving the assembly process. The process often involves the initial formation of a metallarectangle, which can then interlock with others to form catenated structures, a process that can be controlled by reactant concentration. oup.com This highlights the potential of this compound to act as a component in similar self-assembly processes, where the pyridyl group directs coordination and the bithienyl unit stabilizes the resulting supramolecular architecture.

Hydrogen-bonded organic frameworks (HOFs) are porous crystalline materials constructed from organic molecules linked by hydrogen bonds. wikipedia.orgnih.gov The directionality and reversibility of hydrogen bonds allow for the self-assembly of ordered, often porous, structures. nih.gov Pyridyl groups are common components in HOFs, where the nitrogen atom can act as a hydrogen bond acceptor. nih.gov

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials built from metal ions or clusters connected by organic ligands. nih.govscirp.org The this compound ligand can be considered a ditopic linker, capable of connecting two metal centers. More commonly, derivatives of its constituent parts are used to build MOF structures.

For instance, MOFs have been successfully synthesized using 2,2'-bithiophen-5,5'-dicarboxylate as the organic linker with Mn(II) ions. mdpi.comnih.gov In these structures, the bithiophene dicarboxylate bridges the metal centers, while ancillary chelating ligands like 2,2'-bipyridyl complete the metal's coordination sphere. mdpi.com The dimensionality and topology of the resulting framework are influenced by the steric bulk of these ancillary ligands. mdpi.comnih.gov

Furthermore, pyridyl-containing ligands are ubiquitous in MOF chemistry. An ionic iron-based MOF was assembled from 4'-pyridyl-2,2':6',2''-terpyridine and an iron(II) salt, where the complex cation [(pytpy)₂Fe]²⁺ acts as a linker in a 2D grid-like framework. rsc.org This demonstrates that a ligand like this compound, which provides a single pyridyl coordination site, can serve as a monodentate or bridging ligand in the construction of MOFs, with the bithiophene moiety potentially adding functionality or influencing the framework's porosity and electronic properties.

Polymerization and Advanced Materials Applications

Electropolymerization of 5-Pyridyl-2,2'-bithienyl and Its Derivatives

Electropolymerization is a versatile technique for synthesizing polymer films directly onto an electrode surface. This method offers precise control over film thickness and morphology by manipulating electrochemical parameters. For pyridyl-thienyl systems, both oxidative and reductive polymerization methods have been explored.

The electropolymerization of aromatic heterocyclic compounds like this compound typically proceeds through an oxidative coupling mechanism. cdnsciencepub.com The process is initiated by the electrochemical oxidation of the monomer at an electrode surface, generating a radical cation. This highly reactive species then couples with another radical cation or a neutral monomer, leading to the formation of a dimer. Subsequent oxidation and coupling steps extend the polymer chain, which eventually precipitates onto the electrode surface as a film. nih.gov The stability of the intermediate radical cation is crucial in determining whether electropolymerization occurs or if soluble products are formed instead. cdnsciencepub.com

The general mechanism for oxidative electropolymerization can be summarized as follows:

Oxidation: Monomer → Monomer Radical Cation + e⁻

Coupling: 2 Monomer Radical Cations → Dimer Dication

Deprotonation: Dimer Dication → Neutral Dimer + 2H⁺

Chain Growth: The process repeats, adding monomer units to the growing chain.

Alternatively, reductive electropolymerization is possible for derivatives containing specific functional groups, such as vinyl-substituted pyridyl complexes. researchgate.netnih.gov This mechanism is believed to be initiated by the formation of an anion-radical, followed by carbon-carbon bond formation. researchgate.netmaterials.international

A critical factor for achieving stable polymeric films from pyridine-thiophene monomers is the management of the pyridine (B92270) nitrogen atom. Unprotected pyridine nitrogen can interfere with the polymerization process. Therefore, a common strategy is to block the nitrogen through complexation (e.g., with BF₃) or alkylation prior to or during electropolymerization to ensure the formation of stable, electroactive polymers. researchgate.net

Conducting polymer films of this compound and its derivatives are typically formed on electrode surfaces like platinum (Pt) or indium tin oxide (ITO) via electrochemical methods. nih.govresearchgate.net Both potentiostatic (constant potential) and potentiodynamic (cyclic potential scanning) techniques are employed. nih.govfrontiersin.org For instance, cycling the potential of an electrode in a solution containing the monomer and an electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) leads to the gradual growth of a polymer film on the electrode. nih.govresearchgate.net

The resulting polymer films are often insoluble in common organic solvents and water, which is a characteristic feature of cross-linked conjugated polymers. nih.gov The electrochemical oxidation process can be irreversible, leading directly to the deposition of a polymeric film on the anode. researchgate.net In some cases, specialized electrolytes like boron trifluoride diethyl etherate (BFEE) are used to facilitate the polymerization process, promoting continuous film growth without undesirable side reactions. researchgate.netpsu.edu

The properties of the resulting films can be controlled by the polymerization conditions. Potentiostatic electropolymerization at low anodic overpotentials can lead to films with enhanced electrochemical properties and controlled morphology, such as high porosity. researchgate.net

Copolymerization is a powerful strategy to fine-tune the properties of the resulting materials by combining different monomer units. This compound and its derivatives have been successfully copolymerized with various other monomers, including thiophene (B33073) and aniline (B41778), through electrochemical methods. psu.edujept.de

Electrochemical copolymerization of a pyridyl-bithienyl monomer with thiophene, for example, can be achieved by cycling the potential of an electrode in a solution containing both monomers. psu.edu The composition and properties of the resulting copolymer film depend on the feed ratio of the comonomers and the polymerization conditions. researchgate.net However, significant differences in the oxidation potentials of the comonomers can present challenges. For instance, aniline polymerizes at a much lower potential than thiophene, which can affect the copolymerization process. jept.de

Another advanced strategy involves the incorporation of the pyridyl-bithienyl moiety into metal complexes, which are then electropolymerized. researchgate.netmit.edu This approach allows for the creation of hybrid metallopolymers where the metal centers are in electronic communication through the conjugated polymer backbone, leading to unique redox and photophysical properties. mit.eduacs.org

Table 1: Examples of Copolymerization Strategies Involving Pyridyl-Thienyl Systems

Comonomer(s)Polymerization MethodKey FindingsReference(s)
Ruthenium(II) complex with bithienyl groups and 2,2'-bithiophene (B32781)ElectrochemicalCopolymers were obtained, whereas homopolymerization of the complex was difficult. psu.edu
Thiophene and bis(2-thienyl)ethyl monomerElectrochemicalThe presence of the bis(2-thienyl)ethyl monomer significantly altered the cyclic voltammetry behavior of polythiophene formation. researchgate.net
Thiophene and AnilineElectrochemicalCopolymerization is possible but challenging due to large differences in monomer oxidation potentials. jept.de
Dibenzothiophene-bithiophene and ThiopheneElectrochemicalProduced copolymers with stepwise enhanced conjugation lengths and distinct electrochromic properties. frontiersin.orgnih.gov

The stability of poly(pyridyl-bithienyl) films is a critical factor for their practical application. The electrochemical stability can be influenced by the polymer structure and the operating conditions. As mentioned, blocking the pyridine nitrogen atom is a key strategy to enhance the stability of the resulting copolymers. researchgate.net Well-designed polymers can exhibit high redox stability, allowing for repeated switching between different oxidation states without significant degradation. researchgate.net

However, like many conjugated polymers, these films can be susceptible to degradation through overoxidation. Applying excessively high anodic potentials can cause irreversible oxidation of the polymer backbone, leading to a loss of conjugation and electroactivity. psu.eduacs.org The stability can also be affected by environmental factors. For related n-type polymers, blending with poly(2-vinylpyridine) (P2VP) has been shown to improve stability against degradation by ambient air. squarespace.com Research into hybrid materials, such as incorporating ruthenium complexes, has also shown pathways to enhance the photostability of the resulting polymers. researchgate.net

Development of Conjugated Polymers and Oligomers

Beyond electropolymerization, significant effort has been dedicated to synthesizing well-defined conjugated oligomers and polymers based on pyridyl-bithienyl units through chemical methods. These materials are of great interest for applications in organic electronics, including organic field-effect transistors (OFETs) and sensors. researchgate.net

The synthesis of conjugated polymers and oligomers incorporating pyridyl and bithienyl moieties often utilizes palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. researchgate.net These methods allow for the precise construction of complex molecular architectures, including branched and linear systems. researchgate.net For example, oligo(2,2′-bithien-5-yl)-substituted pyridine derivatives have been synthesized through the coupling of selectively brominated pyridyl-thiophene precursors. researchgate.net

The resulting polymers and oligomers often exhibit intriguing photophysical properties, including broad absorption in the visible spectrum and fluorescence. researchgate.netrsc.org A key feature of these systems is the ability to tune their optoelectronic properties through external stimuli. The presence of the pyridine nitrogen allows for reversible protonation or complexation with metal ions, which can cause significant shifts in the absorption and emission spectra (solvatochromism) and can be exploited for sensing applications. researchgate.netrsc.org For instance, the protonation of the pyridyl end groups in an oligothiophene derivative with an acid leads to a reversible color change in its photoluminescence. researchgate.net

The introduction of electron-deficient pyridine units into a conjugated polymer backbone can lower the HOMO energy level, which is a strategy employed to increase the ambient stability of the material for applications like OFETs. researchgate.net

Table 2: Properties of Selected Pyridyl-Bithienyl Based Oligomers

Compound TypeKey Structural FeaturePhotophysical PropertiesPotential ApplicationReference(s)
Pyridine-terminated A-D-A-D-A π-conjugated oligomersThiophenes as donors, isoindigo/diketopyrrolopyrrole as acceptors, capped with pyridine.Broad visible absorption (λmax up to 636 nm), IR emission, properties tunable by protonation/metalation.Colorimetric sensing. rsc.org
Branched oligo(2,2′-bithien-5-yl)-substituted pyridinesPyridine core with multiple bithienyl arms.Large Stokes shifts in neutral and protonated forms.Organic electronics, self-assembled monolayers. researchgate.net
Oligothiophene with pyridyl end groupsLinear oligothiophene with terminal pyridine units.Reversible photoluminescence color change in response to acid.Acid sensors. researchgate.net

Donor-Acceptor Architectures

A prevalent strategy in the design of high-performance organic electronic materials is the creation of donor-acceptor (D-A) copolymers. This architecture involves alternating electron-donating and electron-accepting units along a polymer backbone. The this compound unit can function as a key component in such systems. The bithiophene portion is inherently electron-rich and acts as a donor, while the pyridine ring is electron-deficient, functioning as an acceptor.

This intrinsic D-A character can be further amplified by copolymerizing pyridyl-bithiophene with stronger donor or acceptor molecules. For instance, D-A copolymers based on a benzodithiophene (BDT) donor unit have demonstrated high hole mobility and suitable electronic energy levels for photovoltaic applications. acs.org Similarly, copolymers incorporating a naphthalene (B1677914) diimide acceptor with a bithiophene donor exhibit a classic D-A structure that facilitates electron transport. osti.gov The introduction of fluorine atoms into the acceptor units is a common method to lower the HOMO energy level of the resulting polymer, which can lead to higher open-circuit voltages in solar cells. acs.org

Research has explored various D-A combinations, such as those pairing thiophene-based donors with novel acceptors like pyrrolo[3,4-c]pyridine-1,2-dione (PPyD) for electrochromic applications. rsc.org Another example includes dipolar dyes designed for solar cells, which use an arylamine donor and a 2-cyanoacrylic acid acceptor, with a 2,5-pyridyl unit integrated into the conjugated spacer connecting them. researchgate.net The specific arrangement and electronic nature of the donor and acceptor units dictate the material's frontier molecular orbital (HOMO and LUMO) energy levels, its optical bandgap, and ultimately its performance in a device. acs.org

Applications in Organic Electronics

The this compound scaffold and its derivatives are integral to the development of various organic electronic devices. chemicalbook.commdpi.comresearchgate.net The π-conjugated system allows for efficient charge transport, a fundamental requirement for these applications. chemicalbook.com By modifying the core structure—for example, through polymerization or the addition of functional groups—materials can be tailored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochromic devices. chemicalbook.commdpi.com

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, materials based on pyridine and thiophene moieties serve critical functions, including as charge transport layers and emissive components. mdpi.comuniba.sk For instance, 2,6-bis(5′-hexyl-2,2′-bithiophene-5-yl)naphthalene has been employed as a hole-transport layer in OLEDs. uniba.sk Similarly, silole derivatives featuring 2-pyridyl substituents have been investigated as electron-transporting materials. acs.org

The performance of OLEDs is often defined by metrics such as external quantum efficiency (EQE), current efficiency, and brightness. While data for devices using the specific this compound compound is not extensively detailed, related materials demonstrate the potential of this chemical family. Iridium(III) complexes with bipyridine ligands, for example, have been used as emitters in high-efficiency blue phosphorescent OLEDs (PhOLEDs), achieving a maximum current efficiency of 39.8 cd/A and an EQE of 14.9%. rsc.org By employing advanced device structures like dual emitting layers, blue PhOLEDs have reached EQEs of up to 18.99% with a peak brightness of 15,890 cd/m². rsc.org Green thermally activated delayed fluorescence (TADF) OLEDs based on triarylamine-pyridine-carbonitrile emitters have pushed performance even further, with reported EQEs reaching nearly 40% and a current efficiency of 130.1 cd/A. nih.gov

Table 1: Performance of Representative OLEDs Featuring Pyridine or Thiophene Moieties

Emitter/Material Type Role Max. External Quantum Efficiency (EQE) Max. Current Efficiency (cd/A) Color Reference
Iridium(III) bipyridine complex Emitter 14.9% 39.8 Blue rsc.org
FIrpic in dual EML structure Emitter 18.99% - Blue rsc.org
TPAmPPC (TADF) Emitter ~39.8% 130.1 Green nih.gov

Organic Field-Effect Transistors (OFETs)

The this compound structure is a promising candidate for the active semiconductor layer in OFETs. researchgate.net These devices rely on the charge carrier mobility of the material to function effectively. Research into 5,5'-bis-(5-alkylpyridin-2-yl)-2,2'-bithiophenes has shown hole mobilities of 1.5 × 10⁻⁴ cm²/V·s. researchgate.net

Higher mobilities have been recorded in related structures. A polymer incorporating a thieno[3,2-c]pyridine-4,6-dione derivative achieved a hole mobility of 0.16 cm²/V·s. rsc.org Another material, 2,6-bis(5′-hexyl-2,2′-bithiophene-5-yl)naphthalene, demonstrated p-type conductivity with a hole mobility as high as 0.34 cm²/V·s. uniba.sk The performance of OFETs is not only dependent on the intrinsic properties of the semiconductor but also on the interface with the dielectric layer. Using bithienyl-terminated surfactants to modify the dielectric surface has been shown to increase the effective mobility in devices by up to an order of magnitude. mdpi.comresearchgate.net

Table 2: OFET Performance of Materials Containing Pyridyl and Bithiophene Units

Compound/Polymer Mobility Type Carrier Mobility (cm²/V·s) Reference
5,5'-bis-(5-n-decylpyridin-2-yl)-2,2'-bithiophene Hole 1.5 × 10⁻⁴ researchgate.net
PTPBIID-BT p-type 0.16 rsc.org
2,6-bis(5′-hexyl-2,2′-bithiophene-5-yl)naphthalene Hole 0.34 uniba.sk
5,5''-di(pyren-1-yl)-2,2':5',2''-terthiophene p-type 0.11 ossila.com

Organic Photovoltaics (OPVs) and Solar Cells

More broadly, polymers containing bithiophene units are widely used in the active layer of bulk heterojunction (BHJ) OPVs. acs.orgsbq.org.br In these devices, a blend of a donor polymer and an acceptor material (often a fullerene derivative) forms the photoactive layer. Polymers such as PCDTBT, which contains a carbazole (B46965) and bithiophene-benzothiadiazole structure, have led to devices with power conversion efficiencies (PCEs) of around 7.5%. sbq.org.br The design of D-A copolymers is crucial in this area, with researchers fine-tuning HOMO/LUMO levels to maximize the open-circuit voltage (Voc) and short-circuit current (Jsc). acs.org Recent advances in non-fullerene acceptors have pushed the PCE of single-junction organic solar cells to over 18%. nih.gov

Table 3: Performance of Representative Organic Photovoltaic Cells

Active Layer System (Donor:Acceptor) Device Type Power Conversion Efficiency (PCE) Open-Circuit Voltage (Voc) Reference
PCDTBT-based BHJ-OPV ~7.5% - sbq.org.br
P13:PC₇₁BM BHJ-OPV 5.88% - acs.org
PM6:BTP-eC9:PC₇₁BM BHJ-OPV 18.4% - nih.gov

Electrochromic Devices

Electrochromic materials can change their optical properties, such as color, in response to an applied voltage. This phenomenon is being exploited for applications like smart windows and displays. Polymers derived from this compound are excellent candidates for these devices. researchgate.net

Electropolymerization of 3,5-bis(2,2'-bithiophen-5-yl)pyridine and its derivatives yields stable electrochromic polymers. researchgate.net It has been found that blocking the pyridine nitrogen atom through complexation or alkylation is essential for achieving electrochemical stability. researchgate.net Copolymers of 3,6-di(2-thienyl)carbazole and 2,2'-bithiophene produce films that exhibit high transmittance contrast (ΔT) and coloration efficiency (CE). One such device showed a ΔT of 68.4% and a CE of 512.6 cm²/C, with fast switching times of less than 0.6 seconds. mdpi.com These polymers can display multiple colors, for example, changing from dark yellow in the neutral state to yellowish-green, gray, and dark gray at various oxidized states. mdpi.com D-A polymers featuring thiophene donors have also been shown to switch between a range of colors from orange to blue and green, with high optical contrast. rsc.org

Table 4: Properties of Representative Electrochromic Materials and Devices

Polymer/Material Key Property Value Colors Reference
P(DTC-co-BTP2) Transmittance Contrast (ΔT) 68.4% Dark yellow, khaki, gray mdpi.com
P(DTC-co-TF2)/PEDOT-PSS Device Coloration Efficiency (CE) 512.6 cm²/C Dark yellow, green, gray mdpi.com
P(DTC-co-TF)/PEDOT-PSS Device Switching Time (coloring) < 0.6 s - mdpi.com
Pyrene-based polymer (PPYTP) Coloration Efficiency (CE) 277 cm²/C - nih.gov

Charge Transport and Mobility Studies (Methodological)

Understanding the mechanisms of charge transport in this compound-based materials is crucial for optimizing their performance in electronic devices. A variety of experimental and computational techniques are employed for this purpose.

The time-of-flight (TOF) technique is a direct method used to measure the charge carrier mobility, as demonstrated in studies of 5,5'-bis-(5-alkylpyridin-2-yl)-2,2'-bithiophenes. researchgate.net The electrical characteristics of transistor devices provide another route to determine mobility. uniba.skaps.org

Structural analysis methods are vital for correlating a material's solid-state packing with its electronic properties. Techniques like specular and grazing incidence X-ray diffraction (XRD) are used to characterize the crystallinity and molecular orientation within thin films. aps.org These studies have shown that a more planar molecular conformation and tighter intermolecular packing can lead to higher charge mobility. acs.orgaps.org

Electrochemical methods such as rotating disk voltammetry, dual-electrode voltammetry, and impedance spectroscopy are used to probe the redox behavior of materials and determine parameters like electron diffusion coefficients. nih.govacs.org Spectroelectrochemistry, which combines optical spectroscopy with electrochemical measurements, allows for the investigation of electronic states upon oxidation or reduction. osti.gov These experimental results are often complemented by electronic structure calculations to provide a microscopic understanding of charge transport, which has been used to support a small-polaron hopping model in some bithiophene-based copolymers. osti.gov

Table of Mentioned Compounds

Abbreviation / Trivial NameFull Chemical Name
This compound5-(Pyridin-3-yl)-2,2'-bithiophene
PQT-12Poly[5,5'-bis(3-dodecyl-2-thienyl)-2,2'-bithiophene]
PCDTBTPoly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]
PPyDPyrrolo[3,4-c]pyridine-1,2-dione
FIrpicbis(3,5-difluoro-2-(2-pyridyl)phenyl)(2-carboxypyridyl)iridium(III)
TPAmPPC-
PTPBIID-BT-
DTC3,6-Di(2-thienyl)carbazole
BTP2,2'-bithiophene
PEDOT-PSSPoly(3,4-ethylenedioxythiophene)-poly(styrene sulfonate)
BDTBenzodithiophene
NDINaphthalene diimide

Catalytic Applications (excluding specific biological catalysis)

The unique electronic and structural characteristics of this compound, which combine a Lewis basic pyridine nitrogen with an electron-rich bithiophene system, make it a candidate for several catalytic applications. These applications span both organocatalysis and transition metal catalysis, where the compound can act either as the primary catalyst or as a crucial ligand that modulates the activity of a metallic center.

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. mdpi.com While direct applications of this compound as an organocatalyst are not extensively documented, its constituent functional groups are staples in the field of organocatalysis. semanticscholar.orgnih.gov The pyridine moiety, in particular, is a well-known feature in many organocatalysts. semanticscholar.orgnih.govnih.gov

The field of organocatalysis has seen the rise of various catalyst types, including amines, N-heterocyclic carbenes, and cinchona alkaloids, which facilitate reactions under mild, environmentally friendly conditions. mdpi.com Although specific research on this compound in this role is sparse, its structural similarity to established organocatalytic scaffolds, such as 4,4'-bipyridyl which is used in the synthesis of indoles, suggests a potential for future development in this area. semanticscholar.org The synthesis of 5-(3-pyridyl)-2,2'-bithiophene itself can be improved using an organocatalyst, highlighting the synergy between this class of compounds and organocatalytic methods. google.com

Transition Metal Catalysis (e.g., Ligands for Polymerization Catalysts)

A more established application for pyridyl-thienyl compounds is their use as ligands in transition metal catalysis. mdpi.comresearchgate.net The pyridine nitrogen and the sulfur atoms of the thiophene rings can act as donor atoms, chelating to a transition metal center and forming stable, catalytically active complexes. mdpi.comrsc.org The structural analogue, 2,2'-bipyridine, is a ubiquitous ligand in coordination chemistry and catalysis, underscoring the potential of pyridyl-based structures. researchgate.netrsc.orgresearchgate.net

In the realm of polymerization, transition metal complexes with nitrogen-containing ligands are of significant interest. For instance, iron and cobalt complexes with bis(imino)pyridyl ligands are active catalysts for ethylene (B1197577) polymerization. researchgate.netmdpi.com These catalysts' activity and the properties of the resulting polymer are highly dependent on the ligand structure. mdpi.com Similarly, this compound can be envisioned as a ligand for such polymerization catalysts, where it would influence the rate of polymerization and the molecular weight of the polymer. Iron halide complexes with substituted bipyridine ligands have been successfully used in atom transfer radical polymerization (ATRP) of monomers like styrene (B11656) and methyl methacrylate. cmu.edu

The synthesis of various pyridine and bipyridine derivatives containing 2,2'-bithiophen-5-yl moieties has been achieved through methods like Stille cross-coupling, paving the way for the creation of tailored ligands for specific catalytic transformations. mdpi.com

Catalyst TypeMetal Center ExamplePotential Catalytic ApplicationRole of this compoundRelevant Findings from Analogous Systems
Polymerization CatalystFe(II), Co(II)Ethylene PolymerizationN,S-chelating ligandBis(imino)pyridyl complexes of Fe and Co are active ethylene polymerization catalysts. researchgate.netmdpi.com
Cross-Coupling CatalystPd(II), Pt(II)Stille, Suzuki, and Heck reactionsStabilizing ligandPalladium-catalyzed cross-coupling is used to synthesize oligo(2-thienyl)-substituted pyridines. researchgate.net
ATRP CatalystFe(II), Cu(I)Controlled radical polymerizationCoordinating ligandIron halide complexes with bipyridine ligands catalyze ATRP of styrenes and acrylates. cmu.edu
Cycloaddition CatalystRh(I)[2+2+2] CycloadditionsAncillary ligandRhodium complexes are effective catalysts for cycloaddition reactions to form functionalized aromatic systems. mdpi.com

Sensing Applications (methodological aspects of chemosensors)

The conjugated system of this compound, combining an efficient fluorophore (bithiophene) with a specific binding site (pyridine), makes it an excellent candidate for the development of chemosensors. researchgate.netresearchgate.net Chemosensors operate by converting the binding of a chemical species into a measurable signal, such as a change in color (colorimetric) or fluorescence (fluorometric). researchgate.net

The fundamental principle behind the sensing action of this compound involves the interaction of an analyte with the pyridine nitrogen. This interaction perturbs the electronic structure of the entire molecule. The bithiophene unit is known for its favorable photophysical properties, and any change in the electronic push-pull character across the molecule upon analyte binding can lead to significant changes in its absorption and emission spectra. researchgate.net

Methodologically, sensors based on this compound can be designed to operate via several photophysical mechanisms:

Intramolecular Charge Transfer (ICT): The pyridine acts as an electron-withdrawing group, while the bithiophene is electron-donating. Analyte binding can enhance or disrupt this charge transfer, causing a shift in the absorption or fluorescence wavelength.

Photoinduced Electron Transfer (PET): The lone pair on the pyridine nitrogen can quench the fluorescence of the bithiophene fluorophore through PET. Upon binding of a cation (like a proton or metal ion) to the nitrogen, this PET process can be inhibited, leading to a "turn-on" fluorescence response (chelation-enhanced fluorescence, CHEF). nih.govmdpi.com

Fluorescence Resonance Energy Transfer (FRET): In more complex systems where this compound is incorporated into a larger assembly, it can act as an energy donor or acceptor in a FRET-based sensing mechanism. nih.gov

These sensors can be highly selective. For example, conjugated polymers containing 2,6-substituted pyridine derivatives have demonstrated high selectivity for palladium ions. researchgate.net Similarly, pyridine-pyrazole based chemosensors are effective in detecting aluminum ions. nih.gov The design of the sensor, including the specific substitution pattern and the surrounding chemical environment, dictates its selectivity towards different analytes, primarily metal cations and protons (pH sensing). researchgate.netresearchgate.net The reversible protonation of pyridyl end-groups in oligothiophenes has been shown to cause reversible color changes in photoluminescence, which can be applied to acid sensors. researchgate.net

Sensing MethodologyTarget Analyte ExamplesUnderlying Photophysical MechanismExpected Signal Change
Fluorometric SensingH+, Pd2+, Cu2+, Al3+Chelation-Enhanced Fluorescence (CHEF) / Photoinduced Electron Transfer (PET)Fluorescence "turn-on" or quenching. researchgate.netnih.govmdpi.com
Colorimetric SensingMetal Cations (e.g., Cu2+)Intramolecular Charge Transfer (ICT)Visible color change and shift in UV-Vis absorption spectrum. researchgate.net
Electrochemical SensingRedox-active speciesModulation of Redox PotentialShift in oxidation/reduction peaks in cyclic voltammetry.

Molecular Engineering and Structure Property Relationship Studies

Rational Design Principles for Modulating Electronic and Optical Behavior

The electronic and optical properties of 5-Pyridyl-2,2'-bithienyl are not static; they can be systematically altered through precise molecular modifications. The core principle involves manipulating the π-conjugated system that extends across the pyridyl and bithienyl rings. This allows for the control of frontier molecular orbital (FMO) energies, charge transport characteristics, and light absorption/emission profiles.

The introduction of substituents onto the this compound backbone is a powerful tool for modulating its electronic structure. The nature, position, and electronic character (donating or withdrawing) of these substituents directly influence the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby altering the HOMO-LUMO energy gap and, consequently, the molecule's optical and electronic properties. ajchem-a.com

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), and electron-donating groups (EDGs), like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃), can be strategically placed on either the pyridine (B92270) or the bithiophene moiety. ajchem-a.com

Substituents on the Pyridine Ring : Attaching EWGs like fluorine or iodine to the pyridine ring can lower the HOMO-LUMO gap, leading to a bathochromic (red) shift in the maximum absorption wavelength. ajchem-a.com For instance, theoretical studies on related bithiophene-bipyridine systems show that substituting with fluorine or iodine can reduce the energy gap from 3.90 eV in the unsubstituted molecule to 3.70 eV and 3.63 eV, respectively. ajchem-a.com This effect arises from the stabilization of the LUMO, which is often localized on the electron-deficient pyridine ring. escholarship.org

Substituents on the Thiophene (B33073) Rings : Placing substituents on the thiophene rings generally produces a more pronounced effect on the optoelectronic properties. ajchem-a.com This modification can significantly decrease the energy gap and cause a substantial red shift in the absorption spectrum, effectively tuning the molecule to absorb light at longer wavelengths. ajchem-a.com Push-pull systems, where an electron-donating group is on one end of the conjugated system and an electron-withdrawing group is on the other, exhibit strong intramolecular charge transfer (ICT) characteristics. acs.org For example, chromophores incorporating bithiophene as a spacer and a dicyanovinyl group as an acceptor show large Stokes' shifts, indicating significant structural relaxation and charge redistribution in the excited state. acs.org

The following table summarizes the predicted effects of various substituents on the electronic properties of a model bithiophene-bipyridine system, which serves as an analogue for this compound. ajchem-a.com

Substituent GroupPositionPredicted Energy Gap (eV)Predicted Max. Absorption (λmax, nm)
Unsubstituted-3.90318.2
-FPyridine3.70335.4
-IPyridine3.63341.3
-NO₂Thiophene3.19389.2
-CNThiophene3.29376.5

The degree of planarity of the this compound molecule is a critical determinant of its electronic properties. The molecule's conformation is defined by the torsional or dihedral angles between the two thiophene rings and between the bithienyl unit and the pyridyl ring. A more planar conformation allows for greater overlap of p-orbitals along the molecular backbone, which enhances π-electron delocalization. ajchem-a.com

Enhanced delocalization leads to several beneficial outcomes:

A smaller HOMO-LUMO gap.

Improved electron mobility, as it facilitates the transfer of electrons through the conjugated system. ajchem-a.com

Red-shifted absorption and emission spectra. acs.org

Strategies to enforce planarity include the introduction of substituents that create steric hindrance, forcing a more twisted conformation, or, conversely, the use of chemical bridging to lock the rings into a coplanar arrangement. researchgate.net For example, studies on related oligomers have shown that substituted compounds tend to be more planar, which enhances the mobility of π-electrons and improves the electron transfer process. ajchem-a.com Achieving a planar conformation is often a key objective in the design of organic semiconductors for applications in field-effect transistors, as it can lead to stronger intermolecular interactions and more efficient charge transport in the solid state. acs.org

For applications in electronic devices, the arrangement of molecules in the solid state is as important as the properties of an individual molecule. ucl.ac.uk The control of molecular packing in the crystalline or thin-film state directly impacts bulk material properties such as charge carrier mobility. acs.org The goal of "crystal engineering" is to guide the self-assembly of molecules into a desired supramolecular architecture. ucl.ac.uk

Key packing motifs for conjugated systems like this compound include:

π-π Stacking : Where the planar aromatic surfaces of adjacent molecules stack on top of one another. This arrangement can provide pathways for charge transport between molecules.

Herringbone Packing : A common motif where molecules are arranged in a "zig-zag" pattern. The degree of intermolecular interaction in this arrangement depends on the specific edge-to-face contacts. uniba.sk

Lamellar Packing : A layered structure that can also facilitate two-dimensional charge transport. uniba.sk

A more planar molecular conformation can promote tighter packing and stronger intermolecular interactions, which may lead to higher electron mobility. acs.org However, uncontrolled aggregation can sometimes lead to fluorescence quenching. acs.org The specific packing arrangement is determined by a delicate balance of intermolecular forces, including van der Waals forces, π-π interactions, and hydrogen bonds. ucl.ac.uk The ability to predict and control these packing arrangements is a central challenge in the rational design of organic electronic materials. ucl.ac.uk

Strategies for Enhancing Intermolecular Interactions

Strengthening the interactions between individual this compound molecules is crucial for creating well-ordered, stable, and high-performance materials. acs.org Enhanced intermolecular forces can lead to tighter molecular packing and improved charge transport pathways. acs.org Several strategies are employed to achieve this.

Hydrogen Bonding : The introduction of functional groups capable of forming hydrogen bonds, such as amides or carboxylic acids, is a classic strategy in supramolecular chemistry. semanticscholar.org Although the parent this compound lacks strong hydrogen bond donors, derivatives can be engineered to include them.

Halogen Bonding : A more recent but powerful strategy involves halogen bonding. By introducing a halogen atom (e.g., bromine or iodine) onto the thiophene ring, a C–X···N halogen bond can be formed with the nitrogen atom of the pyridyl ring on an adjacent molecule. acs.org Studies on 5-(4-pyridyl)-2-halothiophenes show that these interactions are strong enough to drive the formation of one-dimensional polymeric chains in the solid state. acs.org The interaction energies for these bonds can range from -5.4 to -19.6 kJ mol⁻¹, depending on the halogen. acs.org

C-H···π Interactions : These are weak, non-covalent interactions where a C-H bond acts as a donor to a π-system (the aromatic rings). acs.org In the absence of stronger interactions, these can play a significant role in stabilizing the crystal structure. acs.org

Dipole-Dipole Interactions : The inherent polarity of the pyridyl group and the polarizability of the bithienyl system create dipole moments that influence molecular alignment. semanticscholar.org

By carefully selecting functional groups, designers can promote specific intermolecular interactions to guide the self-assembly of molecules into highly ordered structures with desirable electronic properties. acs.org

Molecular Engineering of New Derivatives

The this compound scaffold serves as a versatile building block for a wide array of new and complex functional molecules. mdpi.com Molecular engineering efforts focus on synthesizing derivatives with tailored properties for specific applications, from organic electronics to chemical sensors.

Examples of such engineering include:

Push-Pull Chromophores : By attaching strong donor and acceptor groups at opposite ends of the molecule, derivatives with significant nonlinear optical (NLO) properties can be created. acs.org For example, using an N,N-diphenylhydrazone group as a donor and a cyanoacetic acid moiety as an acceptor on a bithiophene spacer results in dyes suitable for DSSCs (Dye-Sensitized Solar Cells). acs.org

Oligomers and Polymers : The molecule can be used as a monomer unit to synthesize well-defined oligomers and polymers. acs.orgresearchgate.net For instance, coupling 5-ethynyl-2,2'-bithiophene (B3059511) can produce conjugated polymers, and linking multiple units through various spacers allows for the creation of materials with extended conjugation and potentially high conductivity. researchgate.net

Complex Architectures : The bithienyl-pyridyl unit can be incorporated into larger, multi-dimensional structures. This includes synthesizing cruciform molecules, where two π-conjugated arms intersect, allowing for independent tuning of HOMO and LUMO levels. acs.org It can also be used to create precursors for isoxazoles and other complex heterocycles through cycloaddition reactions, opening pathways to novel materials with unique photophysical properties. mdpi.com

Fluorescent Probes and Sensors : Derivatives can be designed to exhibit changes in their fluorescence upon interaction with specific analytes. For example, bithienyl-1,3-benzothiazole derivatives show strong fluorescence and solvatochromism (color change with solvent polarity), making them candidates for fluorescent markers. researchgate.net

These examples highlight the immense versatility of the this compound core, which allows synthetic chemists to engineer a vast library of derivatives with fine-tuned properties for next-generation technologies. mdpi.com

Emerging Research Directions and Future Outlook

Novel Synthetic Methodologies

Recent research has focused on developing more efficient and versatile methods for synthesizing 5-pyridyl-2,2'-bithienyl and its derivatives. Traditional methods often involve multiple steps and can result in low yields. researchgate.net A notable advancement is the use of cross-coupling reactions, which have proven effective in constructing the core structure. For instance, a one-pot synthesis method has been developed that avoids the use of transition metals, relying on readily available starting materials like methyl esters and acetamides. researchgate.net This approach is not only more sustainable but also demonstrates excellent tolerance to various functional groups. researchgate.net

Another promising strategy involves the lithiation of 2,2'-bithiophene (B32781), followed by subsequent reactions to introduce the pyridyl group. mdpi.com This method allows for selective functionalization and has been used to prepare a range of derivatives. mdpi.com Researchers are also exploring photochemical approaches, taking advantage of the photoisomerization of related compounds to create the desired structure. researchgate.net These novel methodologies are paving the way for the creation of a diverse library of this compound-based molecules with tailored properties.

Advanced Spectroscopic Probes for Real-Time Processes

The unique photophysical properties of this compound make it a compelling candidate for advanced spectroscopic probes. Its ability to absorb and emit light can be modulated by its local environment, allowing it to serve as a sensor for various chemical and physical processes. For instance, its fluorescence can be sensitive to the polarity of the solvent, the presence of metal ions, and even mechanical stress. rsc.orgnih.gov

Researchers are exploring the use of techniques like time-resolved fluorescence spectroscopy and transient absorption spectroscopy to study the excited-state dynamics of this compound and its derivatives. These studies provide fundamental insights into how the molecule interacts with its surroundings and how its properties can be tuned for specific applications. Advanced techniques such as surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS) are also being employed to probe the behavior of these molecules at interfaces, which is crucial for applications in catalysis and sensing. cardiff.ac.uk

Integration into Hybrid Organic-Inorganic Materials

A significant area of research is the incorporation of this compound into hybrid organic-inorganic materials. frontiersin.orgmdpi.com These materials combine the desirable properties of both organic and inorganic components, leading to synergistic effects and enhanced functionalities. mdpi.com The pyridine (B92270) and thiophene (B33073) moieties of this compound can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) or other coordination polymers. acs.orgrsc.org

These hybrid materials can exhibit a range of interesting properties, including high porosity, catalytic activity, and tunable optical and electronic properties. frontiersin.orgmdpi.com For example, MOFs containing this compound derivatives could be used for gas storage and separation, while other hybrid materials might find applications in nonlinear optics or as components in solar cells. rsc.orgtheses.fr The ability to functionalize both the organic and inorganic components allows for a high degree of control over the final properties of the material. frontiersin.org

Machine Learning and AI in Compound Design and Property Prediction

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of materials discovery, and this compound is no exception. ijisae.orgspringernature.comnih.gov These computational tools can be used to predict the properties of new derivatives before they are synthesized, saving significant time and resources. ijisae.orgresearchgate.net By training algorithms on existing data, researchers can develop models that can accurately forecast properties such as absorption and emission spectra, electronic band gaps, and even catalytic activity. arxiv.org

Furthermore, generative AI models can be used to design entirely new molecules with desired properties. springernature.com These models can explore the vast chemical space around the this compound scaffold to identify promising candidates for specific applications. This data-driven approach is accelerating the pace of research and enabling the discovery of novel materials with unprecedented performance. ijisae.orgresearchgate.net

Multistimuli-Responsive Materials based on this compound

There is a growing interest in developing materials that can respond to multiple external stimuli, such as light, heat, pressure, and chemical analytes. rsc.orgnih.gov The unique electronic structure of this compound makes it an excellent building block for such materials. researchgate.net The pyridine unit can be protonated or coordinated to metal ions, while the bithiophene unit can undergo redox reactions or changes in conformation. researchgate.net

By incorporating this compound into polymers or other molecular assemblies, researchers can create materials that exhibit changes in color, fluorescence, or conductivity in response to various stimuli. rsc.orgnih.gov For example, a material might change color when exposed to a specific chemical vapor or become fluorescent when subjected to mechanical stress. nih.govresearchgate.net These "smart" materials have potential applications in sensing, data storage, and anti-counterfeiting technologies. rsc.org

Sustainable and Scalable Synthesis Pathways for Industrial Relevance (Methodological)

One approach is to use catalytic methods that can operate under mild conditions and with high turnover numbers. mdpi.comresearchgate.net Another is to explore flow chemistry, which can offer better control over reaction parameters and facilitate continuous production. beilstein-journals.org The use of bio-based starting materials and green solvents is also a key consideration. rsc.orgresearchgate.net By focusing on these methodological improvements, researchers are working to make the synthesis of this compound and its derivatives more environmentally friendly and economically viable for large-scale production. beilstein-journals.orggoogle.comgoogle.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.